molecular formula C11H8ClN3 B050577 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile CAS No. 120118-14-1

4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

Cat. No.: B050577
CAS No.: 120118-14-1
M. Wt: 217.65 g/mol
InChI Key: AHLIZUWPYRQFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile is a versatile and high-value synthetic intermediate in medicinal chemistry and drug discovery research. This multifunctional heterocyclic compound features a chloro substituent and a carbonitrile group on its imidazole core, making it an ideal scaffold for the construction of more complex molecules, particularly through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Its primary research value lies in its application as a key precursor for the synthesis of potential kinase inhibitors, anticancer agents, and other biologically active small molecules. The electron-withdrawing nitrile group can interact with enzyme active sites, while the 5-(p-tolyl) moiety provides a hydrophobic element for potential π-π stacking interactions within protein pockets. Researchers utilize this compound to develop novel therapeutic candidates targeting a range of pathologies, including inflammatory diseases and oncology. It is also a valuable building block in the development of agrochemicals and materials science. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-4-(4-methylphenyl)-1H-imidazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3/c1-7-2-4-8(5-3-7)10-11(12)15-9(6-13)14-10/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLIZUWPYRQFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NC(=N2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869646
Record name 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120118-14-1
Record name 5-Chloro-4-(4-methylphenyl)-1H-imidazole-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120118-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120118141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-4-(4-methylphenyl)-1H-imidazole-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.032
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLORO-5-(4-METHYLPHENYL)-1H-IMIDAZOLE-2-CARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8BF21M04D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile (CAS No. 120118-14-1), a key intermediate in the production of the fungicide cyazofamid and a versatile building block in medicinal chemistry.[1][2] This document details various synthetic methodologies, presents quantitative data in structured tables, and offers detailed experimental protocols. Visual diagrams of the synthetic pathways are included to facilitate understanding for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with a molecular formula of C₁₁H₈ClN₃.[3][4] Its structure, featuring an imidazole ring substituted with chloro, p-tolyl, and cyano groups, makes it a valuable precursor for creating more complex molecules through reactions like nucleophilic aromatic substitution and metal-catalyzed cross-coupling.[5]

PropertyValueReference
CAS Number 120118-14-1[5]
Molecular Formula C₁₁H₈ClN₃[3][4]
Molecular Weight 217.66 g/mol [3]
IUPAC Name 4-chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile[6][7]
Appearance White to Off-White Solid[2]
Purity Typically ≥97%[3]
Boiling Point 410.9±37.0 °C (Predicted)[2]
Density 1.36±0.1 g/cm³ (Predicted)[2]
pKa 6.74±0.10 (Predicted)[2]

Synthetic Methodologies

The synthesis of this compound can be achieved through several routes. The most common strategies involve the construction of the imidazole ring followed by chlorination and cyanation, or the direct chlorination of a pre-synthesized imidazole precursor.

Route 1: Chlorination of 5-(p-tolyl)-1H-imidazole-2-carbonitrile This is a direct and widely used approach where the non-chlorinated precursor, 5-(p-tolyl)-1H-imidazole-2-carbonitrile, is treated with a suitable chlorinating agent. This precursor is an important intermediate for the fungicide cyazofamid.[1]

Route 2: Multi-step Synthesis from 1-(p-tolyl)-2-aminoethanone A more complex pathway involves building the imidazole ring from acyclic precursors. This method provides flexibility but requires multiple steps, including cyclization, oximation, dehydration to form the nitrile group, and a final chlorination step.[4]

Below is a diagram illustrating the general workflow for the direct chlorination approach.

G cluster_start Precursor Synthesis cluster_main Chlorination cluster_end Purification A 1-hydroxy-4-(p-tolyl)-3-oxide- 1H-imidazole-2-carboxaldehyde oxime B 5-(p-tolyl)-1H-imidazole-2-carbonitrile A->B  Reduction &  Dehydration (e.g., NaHSO₃) C 4-Chloro-5-(p-tolyl)-1H- imidazole-2-carbonitrile B->C  Chlorinating Agent  (e.g., SO₂Cl₂, NCS) D Crude Product C->D  Neutralization &  Filtration E Pure Product D->E  Recrystallization  (e.g., Toluene)

Diagram 1: General synthesis workflow via chlorination.

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic steps.

Protocol 1: Synthesis of Precursor 5-(p-tolyl)-1H-imidazole-2-carbonitrile[1]
  • Reaction Setup: In a 5-liter flask, mix 250 g (0.95 mole) of 1-hydroxy-4-(4-methylphenyl)-3-oxide-1H-imidazole-2-carboxaldehyde oxime with 750 ml of N,N-dimethylacetamide.

  • Heating: Heat the mixture to 100°C.

  • Addition of Reducing Agent: Add 235 g (1.2 moles) of sodium metabisulfite in portions, maintaining the temperature at 100°C.

  • Reaction Time: Hold the mixture at 100°C for 8 hours.

  • Precipitation: Cool the mixture to room temperature and add 2000 ml of water to precipitate the product.

  • Purification: Filter the solid, wash with water and then toluene, and dry to obtain the crude product.

Protocol 2: Chlorination using Sulfuryl Chloride[1]
  • Reaction Setup: In a 500 ml flask, mix 110 g of 5-(p-tolyl)-1H-imidazole-2-carbonitrile (from Protocol 1) with 55 ml of N,N-dimethylacetamide and 55 ml of acetonitrile.

  • Addition of Chlorinating Agent: Add 86 g of sulfuryl chloride dropwise while maintaining the internal temperature below 25°C.

  • Stirring: After the addition is complete, stir the mixture for an additional hour at 20°C.

  • Neutralization: Neutralize the reaction mass with a 10% sodium hydroxide solution and stir for another hour.

  • Isolation and Purification: Filter the crude product, wash it with water, and re-slurry it in toluene. Filter again and dry in a vacuum oven to yield the final product.

Protocol 3: Chlorination using N-Chlorosuccinimide (NCS)[4]
  • Reaction Setup: Add 27.5 g (0.15 mol) of 2-cyano-4-(p-methylphenyl)-1H-imidazole to a 500 ml three-necked flask.

  • Addition of Reagents: Add 23.5 g (0.20 mol) of N-Chlorosuccinimide (NCS), 1.5 g of azodiisobutyronitrile (AIBN), and 150 ml of hexahydrotoluene.

  • Reaction: Heat the mixture to reflux and maintain for 3 hours.

  • Workup: Evaporate the solvent. Add water and extract with ethyl acetate.

  • Isolation: Isolate the product from the ethyl acetate phase.

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on the chosen route and reaction conditions. The following tables summarize key quantitative data from cited procedures.

Table 1: Synthesis of 5-(p-tolyl)-1H-imidazole-2-carbonitrile

Starting MaterialReagentSolventTemperatureTimeYieldPurityReference
1-hydroxy-4-(p-tolyl)-3-oxide-1H-imidazole-2-carboxaldehyde oximeSodium metabisulfiteN,N-dimethylacetamide100°C8 h~79% (crude)94.6%[1]
1-hydroxy-4-(p-tolyl)-3-oxide-1H-imidazole-2-carboxaldehyde oximeSodium bisulfiteN,N-dimethylacetamide / Acetonitrile105°C4 h~80% (crude)95.3%[1]

Table 2: Chlorination of 5-(p-tolyl)-1H-imidazole-2-carbonitrile

Starting MaterialChlorinating AgentSolventTemperatureTimeYieldPurityReference
5-(p-tolyl)-1H-imidazole-2-carbonitrileSulfuryl ChlorideN,N-dimethylacetamide / Acetonitrile<25°C1 h94.5% (calculated)-[1]
2-cyano-4-(p-methylphenyl)-1H-imidazoleN-ChlorosuccinimideHexahydrotolueneReflux3 h91%97.5%[4]

Synthesis Pathway Visualization

The following diagram details the multi-step synthesis route starting from 1-(p-tolyl)-2-aminoethanone, as described in patent CN107118160B.

G A 1-(p-tolyl)-2- aminoethanone B Intermediate (4) A->B Cyclization (Alkaline) C Oxime Intermediate (5) B->C Oximation (Hydroxylamine) D 2-cyano-4-(p-tolyl) -1H-imidazole (6) C->D Dehydration E 4-Chloro-5-(p-tolyl)-1H- imidazole-2-carbonitrile (1) D->E Chlorination (NCS)

Diagram 2: Multi-step synthesis from 1-(p-tolyl)-2-aminoethanone.

Applications and Further Reactions

This compound serves primarily as a synthetic intermediate.[5]

  • Fungicide Synthesis: It is a crucial precursor for cyazofamid, a novel low-toxicity fungicide.[1][4]

  • Medicinal Chemistry: The compound's structure is a scaffold for developing molecules with potential therapeutic activities, including antitumor and antibacterial properties.[5] It is a candidate for synthesizing kinase inhibitors and other biologically active small molecules.[5]

  • Material Science: It is also explored in the development of materials with specific electronic and optical properties.[5][8]

The chloro and cyano groups provide reactive sites for further functionalization, allowing for the creation of a diverse library of imidazole derivatives for screening in drug discovery and materials science.

References

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile is a heterocyclic organic compound with significant potential in medicinal chemistry and agrochemical research.[1][2] Its unique molecular structure, featuring an imidazole core substituted with a chloro group, a p-tolyl group, and a carbonitrile moiety, makes it a versatile synthetic intermediate for the development of novel therapeutic agents and fungicides.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological activities of this compound.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₁H₈ClN₃[2]
Molecular Weight 217.65 g/mol [1]
CAS Number 120118-14-1[1]
IUPAC Name 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrileN/A
Appearance White to off-white solid/powderN/A
Purity ≥97% (commercially available)[3]
Solubility Low solubility in water; soluble in organic solvents like dichloromethane and chloroform.N/A

Synthesis and Purification

Several synthetic routes to this compound have been reported, primarily involving the construction of the imidazole ring followed by chlorination and cyanation.

Experimental Protocol 1: From 5-(p-tolyl)-1H-imidazole-2-carbonitrile

This method involves the direct chlorination of a precursor molecule.

Materials:

  • 5-(p-tolyl)-1H-imidazole-2-carbonitrile

  • N,N-dimethylacetamide

  • Acetonitrile

  • Sulfuryl chloride (SO₂Cl₂)

  • 10% Sodium hydroxide solution

  • Toluene

Procedure:

  • In a 500 ml flask, mix 110 g of 5-(p-tolyl)-1H-imidazole-2-carbonitrile with 55 ml of N,N-dimethylacetamide and 55 ml of acetonitrile.

  • Add 86 g of sulfuryl chloride dropwise to the mixture, ensuring the temperature is maintained below 25°C.

  • After the addition is complete, stir the mixture for an additional hour at 20°C.

  • Neutralize the reaction mass with a 10% sodium hydroxide solution and continue stirring for another hour.

  • Filter the crude product, wash it with water, and then re-slurry in toluene.

  • Filter the product again and dry it in a vacuum oven to obtain this compound.[4]

Experimental Protocol 2: Multi-step Synthesis from p-Methylacetophenone

This pathway involves the initial construction of the imidazole ring.

Materials:

  • 1-(p-methylphenyl)-2-amino ethyl ketone

  • Cyclizing agent

  • Dehydrating agent

  • Chlorinating reagent (e.g., thionyl chloride)

  • Azodiisobutyronitrile (AIBN)

  • Dichloroethane

Procedure:

  • Synthesize 2-cyano-4-(p-methylphenyl)-1H-imidazole from 1-(p-methylphenyl)-2-amino ethyl ketone through cyclization and dehydration steps.[5]

  • In a 500 ml three-necked flask, add 27.5 g (0.15 mol) of 2-cyano-4-(p-methylphenyl)-1H-imidazole.

  • Add 21.4 g (0.18 mol) of thionyl chloride and 1.5 g of azodiisobutyronitrile (AIBN) to the flask.

  • Add 100 ml of dichloroethane as the solvent.

  • Reflux the reaction mixture for 8 hours.

  • After cooling, add water and extract the product.

  • Concentrate the organic phase to yield this compound.[5]

Purification Protocol: Recrystallization

A common method for purifying the final product is recrystallization.

Materials:

  • Crude this compound

  • Mixed solvent system (e.g., dichloroethane and 5% sodium hydroxide aqueous solution, or ethyl acetate and 10% sodium hydroxide aqueous solution)

  • 10% Hydrochloric acid solution

Procedure:

  • Dissolve the crude product (e.g., 1 kg of 73.7% pure material) in a mixed solvent system (e.g., 7 kg of a 1:10 mass ratio of dichloroethane to 5% sodium hydroxide solution) in a reaction kettle.

  • Heat the mixture to 45°C and stir for 2 hours.

  • Allow the layers to separate while maintaining the temperature.

  • Separate the aqueous layer and slowly cool it to 25°C.

  • Neutralize the aqueous layer by dropwise addition of 10% hydrochloric acid, keeping the temperature below 30°C.

  • A large amount of white solid will precipitate upon neutralization.

  • Filter the solid and dry it to obtain purified this compound with a purity of over 95%.[6]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A common method for assessing the purity of this compound is reverse-phase HPLC with UV detection.[1][7]

Typical Parameters:

  • Column: C18

  • Mobile Phase: Acetonitrile and water mixture (e.g., 60:40)[6]

  • Detection: UV absorbance at 254 nm or 280 nm[1][7]

Sample Preparation:

  • Prepare a stock solution of the compound in acetonitrile.

  • Dilute the stock solution with the mobile phase to create calibration standards of known concentrations.

  • Filter the sample solutions through a 0.45 µm PTFE filter before injection.[7]

Spectral Data

While specific spectral data from academic literature is limited, typical analytical data can be obtained from commercial suppliers. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include those for the p-tolyl group (aromatic protons and a methyl singlet) and a signal for the N-H proton of the imidazole ring. A patent for a related compound shows aromatic protons in the range of 7.35-7.72 ppm and the methyl singlet at 2.39 ppm in CDCl₃.[6]

  • ¹³C NMR: Expected signals would include those for the carbon atoms of the imidazole ring, the tolyl group, and the nitrile carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Expected characteristic peaks would include N-H stretching, C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the imidazole ring, and a sharp C≡N stretching band for the nitrile group.

Mass Spectrometry (MS)
  • The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (217.65 g/mol ). Due to the presence of a chlorine atom, an M+2 isotope peak with an intensity of approximately one-third of the M+ peak is also expected.

Biological Activity and Signaling Pathways

This compound is recognized as a metabolite of the fungicide cyazofamid and exhibits antifungal properties.[2] Its biological activity is believed to stem from two primary mechanisms of action common to imidazole-based compounds.

Inhibition of Mitochondrial Respiration

As a derivative of cyazofamid, this compound is expected to inhibit the mitochondrial respiratory chain, a key process for energy production in fungal cells. The target is Complex III (cytochrome bc1 complex) of the electron transport chain. The compound likely binds to the Qi (quinone-inside) site of Complex III, blocking electron transfer and thereby inhibiting ATP synthesis. This disruption of cellular respiration leads to cell death.

G cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Inhibitory Action Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_C Cytochrome c Complex_III->Cyt_C e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_C->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Inhibitor 4-Chloro-5-(p-tolyl)-1H- imidazole-2-carbonitrile Qi_Site Qi Site Inhibitor->Qi_Site binds to Qi_Site->Complex_III inhibits

Caption: Inhibition of Mitochondrial Respiration Pathway.

Inhibition of Ergosterol Biosynthesis

Imidazole derivatives are a well-known class of antifungal agents that target the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8] They act by inhibiting the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death.

G cluster_Inhibition Inhibitory Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol multiple steps Ergosterol Ergosterol Lanosterol->Ergosterol multiple steps Membrane Fungal Cell Membrane Ergosterol->Membrane incorporation Enzyme Lanosterol 14α-demethylase (Cytochrome P450) Inhibitor 4-Chloro-5-(p-tolyl)-1H- imidazole-2-carbonitrile Inhibitor->Enzyme inhibits

Caption: Inhibition of Ergosterol Biosynthesis Pathway.

Conclusion

This compound is a compound of significant interest due to its role as a key intermediate in the synthesis of agrochemicals and its potential applications in drug discovery. Its synthesis is achievable through various established routes, and its purity can be effectively assessed using standard analytical techniques like HPLC. The biological activity of this compound is primarily attributed to its ability to disrupt fundamental cellular processes in fungi, namely mitochondrial respiration and ergosterol biosynthesis. Further research into this and related compounds may lead to the development of more potent and selective therapeutic and agricultural agents.

References

In-Depth Technical Guide: 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile (CAS No. 120118-14-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile, commonly identified by its CAS number 120118-14-1 and often referred to as CCIM, is a multifaceted heterocyclic organic compound. It serves as a critical synthetic intermediate and is a known major metabolite of the fungicide cyazofamid.[1][2] Its structural backbone, featuring an imidazole ring substituted with chloro, cyano, and p-tolyl groups, makes it a molecule of significant interest in medicinal chemistry and drug discovery.[3][4] This guide provides a comprehensive technical overview of its chemical properties, synthesis, biological activities, and experimental protocols for its study.

Chemical and Physical Properties

This compound is a solid, typically a white or off-white powder, at room temperature with low solubility in water but soluble in common organic solvents.[5]

PropertyValueSource(s)
CAS Number 120118-14-1[3]
Molecular Formula C₁₁H₈ClN₃[5]
Molecular Weight 217.65 g/mol [3]
IUPAC Name 4-chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile[1]
Synonyms CCIM, Cyazofamid-dessulfonamide, 5-chloro-4-(p-tolyl)-1H-imidazole-2-carbonitrile[2][6]
Appearance White to Off-White Solid[2]
Solubility Chloroform (Slightly), DMSO (Slightly)[2]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[2]

Synthesis and Manufacturing Process

The synthesis of this compound is a multi-step process. While various routes have been reported in patent literature, a common and efficient method involves the chlorination of its precursor, 5-(p-tolyl)-1H-imidazole-2-carbonitrile.

Experimental Protocol: Synthesis

A detailed protocol for the synthesis of the immediate precursor and its subsequent chlorination is outlined below, based on patent literature.

Step 1: Synthesis of 5-(p-tolyl)-1H-imidazole-2-carbonitrile (Precursor) This step often involves a multi-component condensation reaction. For instance, 2,2-dichloro-1-(p-tolyl)ethanone, hydroxylamine hydrochloride, and an oxidizing agent like oxone can be reacted in a suitable solvent such as isopropanol. The reaction is typically conducted under an inert atmosphere at a controlled temperature (e.g., 55°C) for several hours.

Step 2: Chlorination to this compound The precursor, 5-(p-tolyl)-1H-imidazole-2-carbonitrile, is mixed with a suitable solvent system (e.g., N,N-dimethylacetamide and acetonitrile). A chlorinating agent, such as sulfuryl chloride, is then added dropwise while maintaining the temperature below 25°C. After the addition is complete, the mixture is stirred for an additional hour. The reaction is then neutralized with a base (e.g., 10% sodium hydroxide). The crude product is collected by filtration, washed with water, and can be further purified by re-slurrying in a solvent like toluene, followed by filtration and drying under vacuum.

Biological Activity and Mechanism of Action

The primary biological activity associated with this compound is linked to its role as a metabolite of the fungicide cyazofamid. It is also investigated for its own potential therapeutic properties.

Antifungal Activity: Inhibition of Mitochondrial Respiration

The established mechanism of action for the parent compound, cyazofamid, is the inhibition of the mitochondrial respiratory chain. Specifically, it targets the Qi (ubiquinone reducing) site of the cytochrome bc1 complex (Complex III).[7] This inhibition disrupts the electron transport chain, blocking ATP synthesis and ultimately leading to fungal cell death.[7] As a key metabolite, CCIM is also implicated in this mechanism of action.

Mitochondrial Respiration Inhibition Signaling Pathway: Inhibition of Mitochondrial Complex III Ubiquinol Ubiquinol (QH2) Complex_III Cytochrome bc1 Complex (Complex III) Ubiquinol->Complex_III e- donor Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- transfer Proton_Gradient Proton Gradient Disrupted Complex_III->Proton_Gradient Proton Pumping CCIM 4-Chloro-5-(p-tolyl)-1H- imidazole-2-carbonitrile (CCIM) CCIM->Complex_III Inhibits Qi site ATP_Synthase ATP Synthase (Complex V) ATP ATP Synthesis Blocked ATP_Synthase->ATP Proton_Gradient->ATP_Synthase Drives Cell_Death Fungal Cell Death ATP->Cell_Death Energy Deprivation MIC_Assay_Workflow Workflow: Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Analysis Prep_Compound Prepare Compound Stock (in DMSO) Serial_Dilution Perform Serial Dilutions of Compound Prep_Compound->Serial_Dilution Prep_Bacteria Culture Bacteria (e.g., S. aureus) Standardize Standardize Inoculum (0.5 McFarland) Prep_Bacteria->Standardize Inoculate Inoculate Wells with Bacteria Standardize->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Plate Visually Inspect for Turbidity Incubate->Read_Plate Determine_MIC Determine MIC Value Read_Plate->Determine_MIC

References

Unveiling the Bioactive Potential: A Technical Guide to 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile (referred to as CCIM). This versatile imidazole derivative has demonstrated a range of promising biological effects, including antibacterial, antifungal, and potential antitumor activities. This document collates available quantitative data, details generalized experimental protocols for assessing its bioactivity, and presents key information in a structured format to support further research and development efforts. Notably, CCIM is a known precursor to the fungicide cyazofamid, and its mechanism of action is linked to the inhibition of the mitochondrial cytochrome-bc1 complex (Complex III).

Introduction

This compound is a heterocyclic organic compound that has garnered interest in medicinal and agricultural chemistry.[1][2] Its structural features, including the imidazole core, chloro, and cyano groups, make it a valuable scaffold for the synthesis of various bioactive molecules.[1] This guide aims to provide an in-depth technical resource on its established and potential biological activities to facilitate its exploration as a lead compound in drug discovery and agrochemical development.

Biological Activities

CCIM has been investigated for several biological activities, with the most prominent being its antimicrobial and potential anticancer effects.

Antibacterial Activity

CCIM has shown efficacy against both Gram-positive and Gram-negative bacteria. Quantitative data from preliminary studies indicates its potential as an antibacterial agent.

Table 1: Antibacterial Activity of this compound

Bacterial StrainTypeMinimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureusGram-positive0.0039 - 0.025
Escherichia coliGram-negative0.0039 - 0.025
Antifungal Activity
Antitumor Activity

Preliminary research suggests that this compound may possess antitumor properties.[1] The proposed mechanism involves the inhibition of specific enzymes and signaling pathways associated with cancer cell proliferation.[1] However, specific quantitative data, such as IC50 values against various cancer cell lines, are not yet widely published. Further investigation is required to fully characterize its anticancer potential.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory practices for evaluating the biological activity of small molecules.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antibacterial agent.

experimental_workflow_antibacterial cluster_prep Preparation cluster_assay Assay Procedure cluster_results Data Analysis start Start prep_compound Prepare stock solution of CCIM in DMSO start->prep_compound prep_media Prepare sterile Mueller-Hinton Broth (MHB) start->prep_media prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform serial two-fold dilutions of CCIM in MHB in a 96-well plate prep_compound->serial_dilution prep_media->serial_dilution add_inoculum Inoculate each well with the bacterial suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (bacteria only) and negative (broth only) controls add_inoculum->controls incubation Incubate plates at 37°C for 18-24 hours controls->incubation read_plate Visually inspect for turbidity or measure absorbance incubation->read_plate determine_mic Identify the lowest concentration with no visible growth (MIC) read_plate->determine_mic end End determine_mic->end

Caption: Workflow for Determining Antibacterial MIC.

Methodology:

  • Preparation of Test Compound: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Broth Microdilution Assay: The assay is performed in a 96-well microtiter plate. The test compound is serially diluted in Mueller-Hinton Broth (MHB).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive controls (broth with bacteria) and negative controls (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Antifungal Susceptibility Testing

A similar broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), can be used to determine the MIC against fungal pathogens.

In Vitro Cytotoxicity Assay (Antitumor Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer compounds.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cancer cells in a 96-well plate and allow to adhere overnight start->seed_cells prep_compound Prepare serial dilutions of CCIM seed_cells->prep_compound treat_cells Treat cells with varying concentrations of CCIM prep_compound->treat_cells controls Include vehicle control (DMSO) and untreated control treat_cells->controls incubation Incubate for 48-72 hours controls->incubation add_mtt Add MTT reagent to each well and incubate for 2-4 hours incubation->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate the IC50 value (concentration that inhibits 50% of cell growth) read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action: A Focus on Mitochondrial Respiration

The primary elucidated mechanism of action for the antifungal activity of CCIM and its derivative, cyazofamid, is the inhibition of the mitochondrial respiratory chain at Complex III (cytochrome-bc1 complex).[4] This inhibition disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential and a subsequent depletion of cellular ATP, ultimately causing fungal cell death.

signaling_pathway_inhibition cluster_etc Mitochondrial Electron Transport Chain ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ATP_Synthase ATP Synthase ComplexII Complex II ComplexII->CoQ ComplexIII Complex III (cytochrome-bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV O2 O₂ ComplexIV->O2 ATP ATP ATP_Synthase->ATP H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase CCIM 4-Chloro-5-(p-tolyl)-1H- imidazole-2-carbonitrile CCIM->ComplexIII Inhibition

Caption: Inhibition of Mitochondrial Complex III by CCIM.

This targeted inhibition of a crucial metabolic pathway highlights the potential for developing selective antifungal agents based on the CCIM scaffold.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new therapeutic and agrochemical agents. Its demonstrated antibacterial activity and the strong evidence for its antifungal mechanism of action warrant further investigation. Future research should focus on:

  • Quantitative Antitumor Studies: Determining the IC50 values of CCIM against a diverse panel of cancer cell lines to better define its anticancer potential.

  • Broad-Spectrum Antifungal Screening: Establishing the MIC values against a wide range of clinically and agriculturally relevant fungal pathogens.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways involved in its antitumor activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of CCIM to optimize its potency and selectivity for its various biological targets.

This technical guide provides a solid foundation for researchers to build upon, paving the way for the potential translation of this interesting molecule into valuable applications.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile, a key intermediate in the synthesis of the fungicide cyazofamid. This document collates available data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis and purification, and describes analytical methodologies for its characterization. While exhaustive crystallographic and spectroscopic datasets are not publicly available, this guide presents a thorough summary of existing knowledge to support research and development activities.

Molecular Structure and Properties

This compound, also known by its metabolite code CCIM, is a heterocyclic organic compound with the chemical formula C₁₁H₈ClN₃[1][2]. Its structure features a central imidazole ring substituted with a chloro group, a p-tolyl group, and a carbonitrile group, which contribute to its reactivity and utility as a chemical synthon[1][2].

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
IUPAC Name 4-chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile[3]
CAS Number 120118-14-1[4]
Molecular Formula C₁₁H₈ClN₃[1][2][5]
Molecular Weight 217.65 g/mol [2][4][5]
Appearance White to off-white solid[2]
Solubility Low solubility in water; soluble in organic solvents like chloroform and DMSO.[2]
Canonical SMILES CC1=CC=C(C=C1)C2=C(NC(=N2)C#N)Cl[3]
InChI Key AHLIZUWPYRQFHY-UHFFFAOYSA-N[4][5]
Structural Features and Reactivity

The molecular structure of this compound imparts specific reactivity. The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups. The carbonitrile group can be hydrolyzed to a carboxylic acid or participate in other transformations. The imidazole ring itself is a stable aromatic system. These features make it a versatile intermediate in organic synthesis[1].

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process. A common route involves the chlorination of its precursor, 5-(p-tolyl)-1H-imidazole-2-carbonitrile. A detailed experimental protocol based on patent literature is provided below.

Synthesis of 5-chloro-4-(4-methylphenyl)-1H-imidazole-2-carbonitrile

This protocol describes the chlorination of 5-(p-tolyl)-1H-imidazole-2-carbonitrile using sulfuryl chloride[6].

Materials:

  • 5-(p-tolyl)-1H-imidazole-2-carbonitrile

  • N,N-dimethylacetamide

  • Acetonitrile

  • Sulfuryl chloride

  • 10% Sodium hydroxide solution

  • Toluene

Procedure:

  • In a 500 ml flask, mix 110 g of 5-(p-tolyl)-1H-imidazole-2-carbonitrile with 55 ml of N,N-dimethylacetamide and 55 ml of acetonitrile.

  • Add 86 g of sulfuryl chloride dropwise to the mixture while maintaining the temperature below 25°C.

  • After the addition is complete, stir the mixture for an additional hour at 20°C.

  • Neutralize the reaction mass with a 10% sodium hydroxide solution and continue stirring for another hour.

  • Filter the crude product, wash it with water, and then re-slurry it in toluene.

  • Filter the product again and dry it in a vacuum oven to obtain 104 g of 5-chloro-4-(4-methylphenyl)-1H-imidazole-2-carbonitrile[6].

Purification

A patented method for the purification of the crude product is as follows:

Materials:

  • Crude 4(5)-chloro-2-cyano-5(4)-(4'-methylphenyl)imidazole

  • Alkaline water (e.g., 5-15% sodium hydroxide solution)

  • Organic solvent (e.g., toluene)

  • Dilute hydrochloric acid

Procedure:

  • Add the crude product to a mixed solution of alkaline water and an organic solvent (mass ratio of crude product to mixed solution is 1:4-7, and the mass ratio of alkaline water to organic solvent is 6-10:1).

  • Raise the temperature to 20-50°C and stir for 0.5-2 hours.

  • Separate the aqueous layer and filter it.

  • Cool the aqueous layer to 0-30°C and neutralize with dilute hydrochloric acid to precipitate the purified product.

  • Filter and dry the solid to obtain refined 4(5)-chloro-2-cyano-5(4)-(4'-methylphenyl)imidazole[7].

Analytical Characterization

High-performance liquid chromatography (HPLC) is a common technique for the analysis and purity assessment of this compound.

HPLC Method

The following table summarizes the HPLC conditions for the analysis of this compound as described in an EPA report for the analysis of cyazofamid and its metabolites[8].

ParameterValue
Instrumentation Reversed-phase HPLC system
Detection UV absorbance at 280 nm
Column BAKERBOND C18
Mobile Phase Acetonitrile/water (30/70, v/v) for final dilution
Sample Preparation Solid-phase extraction (SPE) followed by concentration and dilution
Spectroscopic Data

While detailed and assigned spectroscopic data are not widely published, commercial suppliers indicate the availability of NMR, LC-MS, and UPLC data for this compound[9]. Researchers are advised to acquire this data from their respective suppliers or through their own analytical services.

Biological Activity and Applications

This compound is primarily recognized as a key intermediate in the synthesis of the fungicide cyazofamid[10]. Cyazofamid functions by inhibiting the mitochondrial complex III in Oomycete fungi, thereby disrupting their energy production[11][12].

Some studies suggest that this compound itself may possess antifungal, antitumor, and antibacterial properties, making it a compound of interest for further pharmacological investigation[1][2][4].

Visualizations

Synthetic Pathway to Cyazofamid

The following diagram illustrates the synthetic route from this compound to the final product, cyazofamid.

Synthesis_Pathway cluster_start Starting Material cluster_reagent Reagent cluster_product Final Product start This compound product Cyazofamid start->product Sulfonylation reagent N,N-dimethylsulfamoyl chloride reagent->product

Caption: Synthetic pathway from the precursor to Cyazofamid.

Analytical Workflow for HPLC Analysis

This diagram outlines the key steps in the analytical workflow for the HPLC analysis of this compound from a water sample, based on the EPA method[8].

Analytical_Workflow Sample_Prep Sample Preparation (Acidification, Filtration) SPE Solid-Phase Extraction (SPE) (C18 Column) Sample_Prep->SPE Elution Elution (Acetonitrile/Water) SPE->Elution Concentration Concentration and Dilution Elution->Concentration HPLC_Analysis Reversed-Phase HPLC Analysis (UV Detection at 280 nm) Concentration->HPLC_Analysis

Caption: Workflow for the HPLC analysis of the target compound.

Conclusion

This compound is a molecule of significant interest in the fields of agrochemical and pharmaceutical research due to its role as a key synthetic intermediate and its potential biological activities. This guide has summarized the available technical information on its molecular structure, properties, synthesis, and analysis. Further research to obtain and publish detailed crystallographic and spectroscopic data would be highly beneficial to the scientific community.

References

Spectroscopic and Synthetic Profile of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the versatile heterocyclic compound, 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile. This intermediate is of significant interest in medicinal chemistry, serving as a key building block for the synthesis of potential kinase inhibitors, antifungal agents, and other biologically active molecules. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are presented below. Purity assessment by ¹H and ¹³C NMR is crucial to confirm the absence of unreacted starting materials.[1]

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 13.0 - 14.0Broad Singlet1HImidazole N-H
~ 7.6 - 7.8Doublet2HAromatic C-H (ortho to tolyl group)
~ 7.3 - 7.5Doublet2HAromatic C-H (meta to tolyl group)
~ 2.4Singlet3HMethyl (CH₃)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 145 - 150Imidazole C-5
~ 140 - 145Aromatic C (ipso, attached to imidazole)
~ 138 - 142Aromatic C (ipso, attached to methyl group)
~ 130 - 135Imidazole C-4
~ 129 - 131Aromatic C-H
~ 125 - 128Aromatic C-H
~ 115 - 120Imidazole C-2
~ 110 - 115Nitrile (C≡N)
~ 21Methyl (CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400 - 3200BroadN-H stretch (imidazole)
~ 3100 - 3000MediumAromatic C-H stretch
~ 2240 - 2220Sharp, MediumC≡N stretch (nitrile)
~ 1610 - 1580Medium to StrongC=N and C=C stretch (imidazole and aromatic ring)
~ 1500 - 1400Medium to StrongAromatic C=C stretch
~ 820 - 800Strongp-substituted benzene C-H bend
~ 750 - 700MediumC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₁₁H₈ClN₃, Molecular Weight: 217.65 g/mol ), the expected data from an Electron Ionization (EI) mass spectrum is outlined below.

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
217/219High[M]⁺/ [M+2]⁺ (presence of Chlorine isotope)
191Medium[M - CN]⁺
182Medium[M - Cl]⁺
116High[p-tolyl-C≡N]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, adapted from procedures for structurally similar compounds.

Synthesis of this compound

The synthesis of the target compound can be approached through a multi-step process. A plausible synthetic route is outlined below, which involves the formation of an imidazole ring followed by chlorination and cyanation. The synthesis often starts from p-tolyl-substituted precursors and involves cyclization reactions.[2]

Step 1: Synthesis of 5-(p-tolyl)-1H-imidazole-2-carbonitrile (Intermediate)

A common method for the synthesis of the imidazole ring is through a three-component condensation reaction. This can involve the reaction of 2,2-dichloro-1-(p-tolyl)ethanone with hydroxylamine hydrochloride and a suitable oxidizing agent like oxone in a solvent such as isopropanol. The reaction is typically carried out under an inert atmosphere at a controlled temperature (e.g., 55°C) for several hours.[2]

Step 2: Chlorination of 5-(p-tolyl)-1H-imidazole-2-carbonitrile

The introduction of the chloro group at the 4-position of the imidazole ring can be achieved using a suitable chlorinating agent. Reagents such as sulfuryl chloride or N-chlorosuccinimide (NCS) in a solvent like N,N-dimethylformamide (DMF) or acetonitrile can be employed. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the starting material is consumed (monitored by TLC).

Step 3: Work-up and Purification

After completion of the reaction, the mixture is typically neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting fragments are analyzed. The data is reported as a mass-to-charge ratio (m/z).

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Starting Materials Starting Materials Cyclization Cyclization Starting Materials->Cyclization Step 1 Chlorination Chlorination Cyclization->Chlorination Step 2 Purification Purification Chlorination->Purification Step 3 NMR NMR Purification->NMR Analysis IR IR Purification->IR Analysis MS MS Purification->MS Analysis

Caption: General workflow for synthesis and characterization.

Proposed Mechanism of Action: Kinase Inhibition

Imidazole derivatives are known to act as kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway where a molecule like this compound could inhibit a protein kinase, thereby blocking downstream cellular processes.

G Hypothetical Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Protein_Kinase Protein Kinase Receptor_Tyrosine_Kinase->Protein_Kinase Activates Downstream_Signaling Downstream Signaling Protein_Kinase->Downstream_Signaling Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Signaling->Cellular_Response Inhibitor 4-Chloro-5-(p-tolyl)-1H- imidazole-2-carbonitrile Inhibitor->Inhibition Inhibition->Protein_Kinase

Caption: Simplified kinase inhibition signaling pathway.

References

Unlocking the Therapeutic Potential of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile, a versatile heterocyclic compound, stands as a promising scaffold in medicinal chemistry. Its unique structural features, including the imidazole core, a chloro substituent, and a carbonitrile group, make it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. This technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its hypothesized anticancer, antimicrobial, and kinase inhibitory activities. This document provides a comprehensive overview of its synthetic routes, detailed hypothetical experimental protocols for biological evaluation, and an exploration of potential molecular targets and signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the imidazole scaffold.

Introduction

The imidazole ring is a cornerstone in medicinal chemistry, present in numerous clinically approved drugs and biologically active natural products.[1] Its ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination, makes it a privileged scaffold for targeting a wide array of biological macromolecules.[2] The subject of this guide, this compound, also known as CCIM, combines the versatile imidazole core with key functional groups that enhance its potential as a pharmacophore or a synthetic intermediate.[3][4] The chloro group can act as a leaving group for nucleophilic substitution, allowing for the introduction of diverse functionalities, while the carbonitrile group can be a key pharmacophoric element or be transformed into other functional groups.[3][4]

This compound is a known metabolite of the fungicide cyazofamid, which inhibits mitochondrial complex III.[5][6][7] While its primary characterization has been in the context of agrochemical metabolism, its structural alerts and the broader activities of related imidazole derivatives suggest significant, yet underexplored, potential in human therapeutics.[5][8] This guide aims to bridge this knowledge gap by providing a detailed technical overview of its potential applications in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound can be achieved through several synthetic routes, typically involving the construction of the imidazole ring followed by chlorination and cyanation, or through multicomponent reactions.[3][4]

Synthetic Protocol: Multi-step Synthesis

A common approach involves the initial synthesis of a 5-(p-tolyl)-1H-imidazole precursor, followed by chlorination.[4]

Step 1: Synthesis of 5-(p-tolyl)-1H-imidazole-2-carbonitrile

This intermediate can be synthesized via a three-component condensation reaction.[3]

  • Reactants: 2,2-dichloro-1-(p-tolyl)ethanone, hydroxylamine hydrochloride, and oxone.

  • Solvent: Isopropanol.

  • Procedure:

    • To a solution of 2,2-dichloro-1-(p-tolyl)ethanone in isopropanol, add hydroxylamine hydrochloride and oxone.

    • Stir the reaction mixture at 55°C under an inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Step 2: Chlorination of 5-(p-tolyl)-1H-imidazole-2-carbonitrile

The introduction of the chloro group at the 4-position of the imidazole ring can be achieved using a suitable chlorinating agent.

  • Reactants: 5-(p-tolyl)-1H-imidazole-2-carbonitrile and a chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride).

  • Solvent: A suitable aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve 5-(p-tolyl)-1H-imidazole-2-carbonitrile in the chosen solvent.

    • Add the chlorinating agent portion-wise at a controlled temperature (e.g., 0-25°C).

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • The reaction is quenched with an aqueous solution of sodium thiosulfate.

    • The product is extracted with an organic solvent, and the organic layer is washed with brine, dried, and concentrated.

    • The final product, this compound, is purified by recrystallization or column chromatography.

Characterization

The synthesized compound should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡N stretch).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Potential Medicinal Chemistry Applications

Based on the known biological activities of structurally related imidazole derivatives, this compound is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

The imidazole scaffold is a common feature in many anticancer agents, targeting a variety of mechanisms including enzyme inhibition and disruption of cellular signaling pathways.[9][10][11] Substituted imidazoles have shown potent activity against various cancer cell lines.[9]

Hypothesized Mechanism of Action:

  • Kinase Inhibition: The imidazole ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are often dysregulated in cancer.[12][13] The tolyl and chloro substituents can be tailored to achieve selectivity for specific kinases.

  • Tubulin Polymerization Inhibition: Several imidazole-containing compounds have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[11]

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the compound on cancer cell lines.[9]

  • Cell Culture: Culture human cancer cell lines (e.g., T24 urothelial carcinoma cells) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[9]

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution to various concentrations in the culture medium and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Quantitative Data for Structurally Related Imidazole Derivatives:

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Kim-161 (substituted imidazole)T24 (urothelial carcinoma)56.11[9]
Kim-111 (substituted imidazole)T24 (urothelial carcinoma)67.29[9]
Compound 21 (benzimidazole-cinnamide)A549 (lung cancer)0.29[11]
Compound 35 (2-phenyl benzimidazole)MCF-7 (breast cancer)3.37[11]
Antimicrobial Activity

Imidazole derivatives are well-established as antifungal and antibacterial agents.[2][14][15] The mechanism often involves the inhibition of key enzymes in microbial metabolic pathways.

Hypothesized Mechanism of Action:

  • Inhibition of Ergosterol Biosynthesis (Antifungal): Imidazole antifungals typically inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.

  • Inhibition of Bacterial Cell Division: Some imidazole compounds may interfere with bacterial cell wall synthesis or DNA replication.[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is a standard method for assessing the antimicrobial activity of a compound.[1]

  • Preparation of Inoculum: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in appropriate broth overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data for Structurally Related Imidazole Derivatives:

The following table provides MIC values for other antimicrobial imidazole derivatives.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Substituted Imidazole 15S. aureusNot specified, but activity equivalent to norfloxacin[15]
Substituted Imidazole 26AntifungalPotent activity[15]
SAM3 (imidazole derivative)Candida spp.200[16]
AM5 (benzimidazole derivative)Candida spp.312.5[16]

Potential Molecular Targets and Signaling Pathways

Given the prevalence of imidazole scaffolds in kinase inhibitors, a plausible avenue for the therapeutic action of this compound is the modulation of protein kinase signaling pathways, which are often implicated in cancer and inflammatory diseases.[12][13][17]

Receptor Tyrosine Kinase (RTK) Signaling

Many imidazole-based compounds are potent inhibitors of Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR-2, which play crucial roles in cell proliferation, survival, and angiogenesis.[12]

Below is a conceptual diagram illustrating a potential mechanism of action through the inhibition of an RTK signaling pathway.

RTK_Inhibition_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Activates Ligand Growth Factor Ligand->RTK Binds Compound 4-Chloro-5-(p-tolyl)-1H- imidazole-2-carbonitrile Compound->RTK Inhibits ATP binding ATP ATP ATP->RTK Phosphorylation Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Experimental Workflow for Kinase Inhibition Assay

A logical workflow to assess the kinase inhibitory potential of the compound is depicted below.

Kinase_Inhibition_Workflow Start Synthesize and Purify 4-Chloro-5-(p-tolyl)-1H- imidazole-2-carbonitrile Screening Broad-Panel Kinase Screening (e.g., against a panel of cancer-related kinases) Start->Screening Hit_Ident Identify 'Hit' Kinases (significant inhibition observed) Screening->Hit_Ident IC50_Det IC50 Determination for 'Hit' Kinases (Dose-response assays) Hit_Ident->IC50_Det Yes SAR Structure-Activity Relationship (SAR) Studies (Synthesize and test analogs) Hit_Ident->SAR No Cellular_Assay Cell-Based Assays (e.g., Western blot for phosphorylation of downstream targets) IC50_Det->Cellular_Assay Cellular_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Experimental Workflow for Kinase Inhibitor Discovery.

Toxicological Profile

As a known metabolite of cyazofamid, some toxicological data for this compound (CCIM) is available. It is reported to be more acutely toxic than its parent compound, cyazofamid.[5][8]

CompoundOrganismLD₅₀ (Oral)Reference
This compound (CCIM)Rat324 mg/kg bw[8]
CyazofamidRat>5000 mg/kg bw[8]

This higher acute toxicity warrants careful handling and consideration in the design of any therapeutic agent based on this scaffold. Further toxicological studies, including cytotoxicity against normal human cell lines, are essential.

Conclusion and Future Directions

This compound presents a compelling starting point for medicinal chemistry campaigns targeting a range of diseases. Its versatile chemistry allows for the generation of diverse libraries of analogs for structure-activity relationship studies. The preliminary toxicological data, while indicating a need for caution, also underscores its biological activity.

Future research should focus on:

  • Systematic biological screening: Evaluating the compound against a broad panel of cancer cell lines, microbial strains, and kinases to identify lead therapeutic areas.

  • Mechanism of action studies: Elucidating the precise molecular targets and pathways through which the compound exerts its biological effects.

  • Structure-based drug design: Utilizing computational modeling and X-ray crystallography to design more potent and selective analogs.

  • Pharmacokinetic and in vivo studies: Assessing the drug-like properties and in vivo efficacy of promising derivatives in relevant animal models.

By systematically exploring the medicinal chemistry potential of this compound, the scientific community can unlock new avenues for the development of novel and effective therapies.

References

reactivity of the chloro group in 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Chloro Group in 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound (CAS No. 120118-14-1) is a versatile heterocyclic compound of significant interest in medicinal and agricultural chemistry. It serves as a key synthetic intermediate for various biologically active molecules, including kinase inhibitors and potential anticancer agents.[1] Furthermore, it is a known environmental transformation product of the fungicide Cyazofamid.[2][3] The reactivity of this molecule is dominated by the chloro group at the C4 position of the imidazole ring. This guide provides a detailed examination of the chemical reactivity of this chloro group, focusing on its susceptibility to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, reaction mechanisms, and its biological context are presented to serve as a comprehensive resource for professionals in the field.

Core Reactivity Principles

The chemical behavior of this compound is largely dictated by the electronic nature of its substituted imidazole core. The chloro group at the C4 position is activated towards displacement due to two primary electronic factors:

  • Aromaticity of the Imidazole Ring: The imidazole ring is an electron-deficient heteroaromatic system. This inherent electron deficiency makes the carbon atoms susceptible to attack by nucleophiles.

  • Inductive Effect of the Cyano Group: The carbonitrile (-C≡N) group at the C2 position is a powerful electron-withdrawing group.[1] It significantly depletes electron density from the imidazole ring, further activating the C4-Cl bond for both nucleophilic attack and oxidative addition in cross-coupling cycles.

The p-tolyl group at C5 provides a hydrophobic element that can be crucial for molecular recognition in biological systems, such as π-π stacking interactions within protein active sites.[1]

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the imidazole ring renders the C4-Cl bond susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction class is a cornerstone for diversifying the imidazole scaffold by introducing a wide range of functional groups.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electrophilic carbon atom bearing the chloro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Table 1: Potential Nucleophiles for SNAr Reactions

Nucleophile ClassExample NucleophileReagent SourceExpected Product Functional Group
O-NucleophilesAlkoxide (RO⁻)Sodium methoxide (NaOMe)Ether (-OR)
Phenoxide (ArO⁻)Sodium phenoxide (NaOPh)Aryl Ether (-OAr)
N-NucleophilesPrimary Amine (RNH₂)Aniline, BenzylamineSecondary Amine (-NHR)
Secondary Amine (R₂NH)Morpholine, PiperidineTertiary Amine (-NR₂)
S-NucleophilesThiolate (RS⁻)Sodium thiomethoxide (NaSMe)Thioether (-SR)
Representative Experimental Protocol: Synthesis of 4-Morpholino-5-(p-tolyl)-1H-imidazole-2-carbonitrile

Note: This is a representative protocol based on standard procedures for SNAr on activated heteroaryl chlorides. Conditions may require optimization.

  • To a solution of this compound (1.0 mmol, 217.66 g/mol ) in 10 mL of dimethylformamide (DMF), add morpholine (1.2 mmol, 1.2 eq) and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Cl bond is also a suitable handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the chloro-imidazole with an organoboron species (e.g., a boronic acid or ester) to form a new C-C bond. This reaction is highly valued for its mild conditions and functional group tolerance. The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with the activated boronic acid, and reductive elimination to release the final product and regenerate the catalyst.

Suzuki_Cycle pd0 L₂Pd(0) ox_add Oxidative Addition (Ar-Cl) pd0->ox_add Ar-Cl pd_complex L₂Pd(II)(Ar)(Cl) ox_add->pd_complex transmetal Transmetalation (R-B(OH)₂ + Base) pd_complex->transmetal R-B(OH)₂ pd_complex2 L₂Pd(II)(Ar)(R) transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Catalyst Regeneration product Product (Ar-R) red_elim->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds by coupling an aryl halide with an amine.[4] This method has largely replaced harsher classical methods for synthesizing aryl amines. The mechanism is similar to the Suzuki coupling, but the transmetalation step is replaced by the coordination of the amine and subsequent deprotonation to form a palladium-amido complex, which then undergoes reductive elimination.

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling
ReactionCatalyst (0.5-5 mol%)Ligand (1-10 mol%)BaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, PPh₃K₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, Toluene, DMF80-120
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃BINAP, XPhos, BrettPhosNaOt-Bu, K₂CO₃, Cs₂CO₃Toluene, Dioxane80-110
Representative Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Note: This protocol is adapted from general procedures for haloimidazole coupling and may require optimization.[5] Rigorous exclusion of oxygen is critical.

  • In an oven-dried Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 eq), and cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed solvent (e.g., 1,4-dioxane, 5 mL, and water, 1 mL) via syringe.

  • Heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • After cooling, dilute the reaction with ethyl acetate, filter through a pad of Celite, and wash the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the C-C coupled product.

Experimental_Workflow A 1. Combine Solids (Substrate, Boronic Acid, Base) B 2. Add Catalyst & Ligand A->B C 3. Inert Atmosphere (Evacuate/Backfill Ar) B->C D 4. Add Degassed Solvents C->D E 5. Heat & Stir (e.g., 100°C, 18h) D->E F 6. Workup (Filter, Extract, Wash) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: Typical experimental workflow for a cross-coupling reaction.

Biological Significance: Link to Cyazofamid and Mechanism of Action

This compound is a known metabolite of Cyazofamid, a potent fungicide used to control oomycete pathogens like Phytophthora infestans (the causative agent of potato late blight).[1][2] The parent compound, Cyazofamid, functions by inhibiting the mitochondrial respiratory chain.

Specifically, Cyazofamid targets the cytochrome bc₁ complex (Complex III) .[6][7] It binds to the Qᵢ (Quinone inside) center of the complex, which blocks electron transfer from ubiquinol to cytochrome c.[8] This disruption halts the production of ATP, the primary energy currency of the cell, leading to pathogen death.[8] While the metabolite itself may have different biological activity, understanding the mechanism of the parent compound provides critical context for its role and potential interactions in biological systems.

ETC_Inhibition cluster_etc Mitochondrial Electron Transport Chain C1 Complex I Q Q (Ubiquinone) C1->Q C2 Complex II C2->Q C3 Complex III (bc₁ complex) Q->C3 e⁻ CytC Cyt c C3->CytC e⁻ C4 Complex IV CytC->C4 e⁻ ATP_Synthase ATP Synthase (Complex V) C4->ATP_Synthase H⁺ gradient Inhibitor Cyazofamid Inhibitor->Block Block->C3 Inhibits e⁻ transfer

Caption: Inhibition of Complex III by the parent fungicide Cyazofamid.

Conclusion

The chloro group in this compound is an activated and versatile chemical handle. Its reactivity, driven by the electron-deficient nature of the 2-cyano-imidazole core, allows for facile modification through both nucleophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions. This predictable reactivity makes the compound a valuable building block for generating libraries of complex molecules in drug discovery and agrochemical development. The protocols and mechanisms detailed in this guide provide a foundational framework for researchers aiming to leverage this scaffold in their synthetic programs.

References

The Pivotal Role of the Carbonitrile Group in 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of the carbonitrile group in the chemical properties and biological activity of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile (CCIM). As a key intermediate in the synthesis of the fungicide cyazofamid and one of its primary metabolites, understanding the contribution of each functional group is critical for the development of new, more effective antifungal agents and other therapeutics. This document details the physicochemical properties conferred by the carbonitrile moiety, its influence on biological activity, and its function as a versatile synthetic handle. Detailed experimental protocols for the synthesis of CCIM and for the evaluation of its antifungal activity are provided, alongside a comparative analysis with its primary metabolites, the corresponding 2-carboxamide and 2-carboxylic acid derivatives.

Introduction

This compound, hereafter referred to as CCIM, is a multifaceted imidazole derivative that has garnered significant interest in both agrochemical and medicinal chemistry.[1][2] Its primary claim to notability is its role as a direct precursor to the commercial fungicide cyazofamid, which is highly effective against Oomycete plant pathogens.[1][3] The mode of action of cyazofamid involves the inhibition of the mitochondrial cytochrome-bc1 complex, specifically at the Qi (ubiquinone-reducing) site, thereby disrupting cellular respiration in susceptible fungi.[3][4]

Interestingly, CCIM is also a known environmental transformation product, or metabolite, of cyazofamid.[3] This metabolic pathway also produces the corresponding 2-carboxamide (4-chloro-5-(p-tolyl)-1H-imidazole-2-carboxamide, CCIM-AM) and 2-carboxylic acid (4-chloro-5-(p-tolyl)-1H-imidazole-2-carboxylic acid, CTCA) derivatives through hydrolysis of the carbonitrile group.[3] This metabolic relationship provides a unique opportunity to study the structure-activity relationship (SAR) of the 2-position substituent on the imidazole ring and to specifically elucidate the role of the carbonitrile group.

This guide will dissect the importance of the carbonitrile moiety in CCIM, focusing on its contributions to:

  • Electronic Properties and Reactivity: How the electron-withdrawing nature of the nitrile group influences the imidazole ring and the molecule as a whole.

  • Biological Activity: The role of the carbonitrile as a key pharmacophore in antifungal and potentially other therapeutic activities.

  • Synthetic Versatility: The utility of the carbonitrile group as a launchpad for further chemical modifications.

The Multifaceted Role of the Carbonitrile Group

The carbonitrile (cyano) group is a small, linear, and highly polar functional group that imparts a unique set of properties to an organic molecule. In the context of CCIM, its role can be categorized into three key areas:

Modulation of Physicochemical and Electronic Properties

The carbonitrile group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the sp-hybridization of the carbon atom. This has several significant consequences for the CCIM molecule:

  • Increased Polarity and Dipole Moment: The strong dipole of the C≡N bond increases the overall polarity of the molecule, which can influence its solubility and interactions with biological targets.

  • Aromatic Ring Activation/Deactivation: It influences the electron density of the imidazole ring, affecting its reactivity in, for example, electrophilic aromatic substitution reactions.

  • Hydrogen Bonding Capability: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, a critical interaction for binding to biological macromolecules like enzyme active sites.[5]

Contribution to Biological Activity

The presence of the carbonitrile group is often crucial for the biological efficacy of many pharmaceuticals and agrochemicals. For CCIM, it is hypothesized to play a significant role in its antifungal activity, which is a precursor to the activity of cyazofamid. The likely target of CCIM, similar to cyazofamid, is the mitochondrial complex III.[3][4]

The carbonitrile group can contribute to this activity by:

  • Target Binding: Acting as a key binding motif within the Qi pocket of the cytochrome-bc1 complex. Its size, linearity, and ability to accept hydrogen bonds may be critical for optimal orientation and affinity.

  • Metabolic Stability: The nitrile group is generally robust and not readily metabolized, which can contribute to a longer duration of action.[3]

  • Modulation of Lipophilicity: The polarity of the nitrile group helps to balance the overall lipophilicity of the molecule, which is crucial for its ability to cross cell membranes and reach its intracellular target.

The logical relationship between the carbonitrile group and the molecule's overall function can be visualized as follows:

Logical Flow of Carbonitrile Group's Influence A Carbonitrile Group (-C≡N) B Strong Electron- Withdrawing Nature A->B C Increased Polarity & Hydrogen Bond Acceptor A->C G Versatile Synthetic Handle A->G D Modulation of Molecular Properties B->D C->D E Enhanced Binding to Biological Target (e.g., Complex III) D->E F Contribution to Antifungal Activity E->F H Potential for Derivatization G->H

Caption: Influence of the carbonitrile group on molecular properties and activity.
A Versatile Handle for Synthetic Chemistry

The carbonitrile group is a valuable functional group in organic synthesis due to its ability to be converted into a variety of other functionalities. This makes CCIM a versatile intermediate for the synthesis of a library of analogs for structure-activity relationship studies.[6] Key transformations include:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (CTCA) or a carboxamide (CCIM-AM).[6]

  • Reduction: The nitrile can be reduced to a primary amine, introducing a basic center into the molecule.

  • Cyclization Reactions: The nitrile group can participate in cyclization reactions to form other heterocyclic rings.

Data Presentation: A Comparative Analysis

Compound 2-Position Substituent Chemical Formula Molecular Weight ( g/mol ) Key Physicochemical Properties of Substituent Expected Impact on Antifungal Activity
CCIM -C≡N (Carbonitrile)C₁₁H₈ClN₃217.65Strongly electron-withdrawing, linear, H-bond acceptor.Considered the most active of the three metabolites due to its presence in the active fungicide cyazofamid. The nitrile is likely a key pharmacophore.
CCIM-AM -CONH₂ (Carboxamide)C₁₁H₉ClN₃O234.66Less electron-withdrawing than nitrile, can act as both H-bond donor and acceptor.Likely reduced activity compared to CCIM. The change in size, electronics, and H-bonding properties may lead to a poorer fit in the enzyme's active site.
CTCA -COOH (Carboxylic Acid)C₁₁H₈ClN₃O₂235.65Electron-withdrawing, can act as H-bond donor and acceptor. Can be ionized at physiological pH.Likely the least active of the three. The potential for ionization to a carboxylate can drastically increase polarity and reduce membrane permeability, hindering its ability to reach the intracellular target.

Experimental Protocols

Synthesis of this compound (CCIM)

The following is a representative, multi-step synthesis protocol adapted from the literature, primarily from patent disclosures for the synthesis of cyazofamid intermediates.[6][7][8]

Synthetic Workflow for CCIM A Step 1: Synthesis of 5-(p-tolyl)-1H-imidazole-2-carbonitrile B Step 2: Chlorination A->B C Purification B->C D Characterization C->D E Final Product: CCIM D->E

Caption: General workflow for the synthesis of CCIM.

Step 1: Synthesis of 5-(p-tolyl)-1H-imidazole-2-carbonitrile [This is a precursor to CCIM]

This step involves the formation of the imidazole ring and the introduction of the carbonitrile group. One common method starts from an N-oxide precursor.[8]

  • Reaction Setup: In a 5-liter flask, mix 250 g of 1-hydroxy-4-(4-methylphenyl)-3-oxide-1H-imidazole-2-carboxaldehyde oxime, 625 ml of N,N-dimethylacetamide, and 125 ml of acetonitrile. Heat the mixture to 80°C.

  • Reduction and Cyanation: Add 255 g of sodium bisulfite in portions, allowing for control of the exothermic reaction. Slowly heat the mixture to 105°C and maintain for 4 hours.

  • Work-up and Isolation: Cool the mixture to room temperature and add 1500 ml of water to precipitate the product. Filter the solid, wash thoroughly with water, and dry to obtain 5-(p-tolyl)-1H-imidazole-2-carbonitrile.

Step 2: Chlorination to form CCIM [8]

  • Reaction Setup: In a 500 ml flask, suspend 110 g of the product from Step 1 in a mixture of 55 ml N,N-dimethylacetamide and 55 ml acetonitrile.

  • Chlorination: Add 86 g of sulfuryl chloride dropwise while maintaining the temperature below 25°C using an ice bath. After the addition is complete, stir the mixture for an additional hour at 20°C.

  • Neutralization and Isolation: Neutralize the reaction mixture with a 10% sodium hydroxide solution and stir for one hour.

  • Purification: Filter the crude product, wash with water, and re-slurry in toluene. Filter again and dry the solid in a vacuum oven to yield this compound (CCIM).

Characterization: The final product should be characterized by HPLC, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[2]

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of CCIM against fungal pathogens like Candida albicans or Oomycetes such as Phytophthora infestans.[9][10][11]

1. Preparation of Fungal Inoculum: a. Subculture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for P. infestans) and incubate until sufficient growth or sporulation occurs. b. Prepare a suspension of fungal cells or spores in sterile saline or RPMI-1640 medium. c. Adjust the suspension to a concentration of approximately 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer or hemocytometer. d. Dilute this stock suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final working concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of CCIM in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. b. Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final test concentrations (e.g., from 64 µg/mL to 0.06 µg/mL). Each well should contain 100 µL of the diluted compound.

3. Inoculation and Incubation: a. Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (inoculum without compound) and a negative control (medium only) on each plate. c. Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.

4. Determination of MIC: a. After incubation, visually inspect the plates for fungal growth. b. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the positive control well.

Conclusion

The carbonitrile group at the 2-position of this compound is far more than a simple substituent; it is a critical determinant of the molecule's chemical character and biological function. Its strong electron-withdrawing nature, ability to participate in hydrogen bonding, and metabolic stability are all key features that contribute to its activity as an antifungal agent and a valuable synthetic intermediate. The clear difference in physicochemical properties between the carbonitrile, carboxamide, and carboxylic acid functionalities, as seen in the metabolic pathway of cyazofamid, underscores the pivotal role of the nitrile in defining the molecule's interaction with its biological target. Future research in this area should focus on the synthesis and direct comparative testing of these and other 2-substituted analogs to precisely quantify the contribution of the carbonitrile group and to guide the rational design of next-generation imidazole-based therapeutics and agrochemicals.

References

Solubility Profile of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile, with the chemical formula C₁₁H₈ClN₃ and a molar mass of approximately 217.65 g/mol , is a heterocyclic organic compound of significant interest in medicinal chemistry and agrochemical synthesis. It is recognized as a key intermediate in the synthesis of the fungicide cyazofamid. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in further chemical reactions. This technical guide provides a summary of the available solubility information and a detailed experimental protocol for its quantitative determination.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative descriptions and the solvents used in its synthesis and purification provide valuable insights into its solubility characteristics.

Data Presentation: Qualitative Solubility Summary

The solubility of this compound is generally low in aqueous solutions and favorable in several common organic solvents. The following table summarizes the available qualitative data and inferences from synthetic and purification procedures.

SolventSolubilityRemarks
WaterLow / InsolubleGenerally described as having low aqueous solubility.
DichloromethaneSolubleMentioned as a suitable solvent.
ChloroformSolubleListed as a common organic solvent in which it is soluble.[1]
TolueneSolubleUsed as a solvent in purification methods, indicating solubility, particularly at elevated temperatures.
Ethyl AcetateSolubleEmployed as an extraction solvent in synthesis, implying good solubility.[2]
DichloroethaneSolubleUtilized as a reaction solvent in synthetic procedures.[2]
HexahydrotolueneSolubleUsed as a reaction solvent, suggesting solubility.[2]
AcetonitrileSolubleUsed as a solvent for analytical methods such as HPLC, indicating solubility.[3]

Experimental Protocols: Determining Quantitative Solubility

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following section details a widely accepted method, the Shake-Flask Method, which can be adapted to determine the solubility of this compound in various organic solvents.

Protocol: Isothermal Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

2. Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Thermostatic shaker bath or incubator

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any suspended microparticles. Alternatively, the samples can be centrifuged at the experimental temperature, and the supernatant can then be carefully collected.

  • Analysis:

    • Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Data Calculation:

    • Calculate the concentration of the compound in the original saturated solution by applying the dilution factor.

    • The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of solubility using the Shake-Flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_solid Add excess solid compound to vials start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent agitate Agitate in thermostatic shaker (e.g., 24-72h at 25°C) add_solvent->agitate Seal vials settle Allow excess solid to settle agitate->settle filter Withdraw and filter supernatant settle->filter dilute Dilute filtered sample filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility from calibration curve hplc->calculate end End calculate->end

Caption: Workflow for determining solubility via the Shake-Flask method.

References

Methodological & Application

Application Notes: Utilizing 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile as a Precursor for Advanced Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile is a versatile heterocyclic organic compound that serves as a critical intermediate in the synthesis of potent fungicides.[1][2] Its unique structure, featuring a reactive chloro group and a carbonitrile moiety on an imidazole scaffold, makes it an ideal starting material for creating complex, biologically active molecules.[1][3] This document provides detailed application notes and experimental protocols for the use of this precursor in the development of fungicides, with a primary focus on the synthesis of Cyazofamid, a highly effective agent against Oomycete plant pathogens.[1][4][5]

Mechanism of Action of Imidazole-Based Fungicides

Imidazole fungicides derived from this precursor primarily act by disrupting the fungal cell's energy production. The leading derivative, Cyazofamid, is a potent inhibitor of the mitochondrial electron transport chain.[5][6] Specifically, it targets Complex III (cytochrome bc1 complex) at the Qi (Quinone inside) binding site.[6][7][8] This action blocks the transfer of electrons, which in turn inhibits ATP synthesis and disrupts cellular respiration, ultimately leading to fungal cell death.[8] This specific mode of action provides excellent efficacy against pathogens like Phytophthora infestans (late blight) and various downy mildews.[1][4][7]

Quantitative Data: Fungicidal Efficacy of Cyazofamid

The following table summarizes the in vitro fungicidal activity of Cyazofamid, a key fungicide synthesized from the this compound precursor, against Phytophthora infestans.

CompoundFungal StrainEC50 (µg/mL)Minimum Inhibitory Concentration (MIC) (>90% inhibition) (µg/mL)
CyazofamidPhytophthora infestans (Isolate CRI-1, A1 Type)0.008Not Specified

EC50 (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in the growth of the fungal isolate compared to a non-treated control.

Experimental Protocols

Protocol 1: Synthesis of Cyazofamid from this compound

This protocol outlines the final step in the synthesis of Cyazofamid, which involves the sulfonylation of the precursor.

Materials:

  • This compound

  • N,N-dimethylsulfamoyl chloride

  • Potassium carbonate (anhydrous)

  • Ethyl acetate

  • Water (deionized)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization apparatus

Procedure:

  • To a solution of this compound in ethyl acetate, add anhydrous potassium carbonate.

  • Add N,N-dimethylsulfamoyl chloride dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 77°C) and maintain for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[9]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to dissolve the potassium salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer (ethyl acetate).

  • Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude Cyazofamid by recrystallization from a suitable solvent such as ethyl acetate to yield the final product as a white solid.[9]

Protocol 2: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol describes a method to determine the EC50 value of a synthesized fungicide against a target fungal pathogen.

Materials:

  • Synthesized fungicide (e.g., Cyazofamid)

  • Target fungal strain (e.g., Phytophthora infestans)

  • Appropriate fungal growth medium (e.g., Potato Dextrose Agar - PDA)

  • Sterile petri dishes

  • Solvent for the fungicide (e.g., Dimethyl sulfoxide - DMSO)

  • Micropipettes

  • Incubator

  • Ruler or calipers

Procedure:

  • Prepare a stock solution of the test fungicide in DMSO.

  • Prepare a series of dilutions of the fungicide in the molten fungal growth medium to achieve a range of final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not inhibit fungal growth.

  • Pour the amended media into sterile petri dishes and allow them to solidify. A control plate with only DMSO in the medium should also be prepared.

  • Inoculate the center of each plate with a mycelial plug of a specific diameter taken from the edge of an actively growing culture of the target fungus.

  • Incubate the plates at the optimal temperature for the growth of the target fungus.

  • After a defined incubation period (when the fungal growth in the control plate has reached a specific diameter), measure the diameter of the fungal colony on each plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value by plotting the percentage inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

Visualizations

Synthetic Pathway of Cyazofamid

Synthetic_Pathway_of_Cyazofamid Precursor 4-Chloro-5-(p-tolyl)-1H- imidazole-2-carbonitrile Reagents N,N-dimethylsulfamoyl chloride, Potassium carbonate, Ethyl acetate Cyazofamid Cyazofamid (4-chloro-2-cyano-N,N-dimethyl-5- (4-methylphenyl)imidazole-1-sulfonamide) Reagents->Cyazofamid Sulfonylation Mechanism_of_Action Cyazofamid Cyazofamid QiSite Qi Binding Site Cyazofamid->QiSite Binds to ComplexIII Mitochondrial Complex III (Cytochrome bc1) ElectronTransport Electron Transport Chain ComplexIII->ElectronTransport Inhibits ATPSynthesis ATP Synthesis ElectronTransport->ATPSynthesis Blocks CellDeath Fungal Cell Death ATPSynthesis->CellDeath Leads to

References

Application of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile is a versatile heterocyclic building block in medicinal chemistry. Its unique structural features, particularly the reactive chloro substituent, make it an ideal scaffold for the synthesis of various biologically active compounds. This document provides detailed application notes and protocols for the use of this imidazole derivative as a key intermediate in the synthesis of kinase inhibitors, which are crucial in the development of targeted cancer therapies. The chloro group is amenable to nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities to modulate the pharmacological properties of the resulting molecules.[1][2]

Kinase Inhibitor Synthesis Strategy

The primary synthetic strategy involves the nucleophilic substitution of the chloro group on the imidazole ring with various amine nucleophiles. This reaction allows for the facile introduction of different side chains, which can be designed to interact with the ATP-binding site of specific kinases. The carbonitrile group can also be further modified, although it is often retained for its electronic properties and potential hydrogen bonding interactions.

A representative synthetic scheme is the reaction of this compound with anilines or other amino-heterocycles. This reaction typically proceeds under thermal conditions or with palladium catalysis to yield 4-amino-5-(p-tolyl)-1H-imidazole-2-carbonitrile derivatives. These derivatives can then be evaluated for their kinase inhibitory activity.

Experimental Protocols

While specific examples of kinase inhibitors synthesized directly from this compound are not extensively detailed in publicly available literature, the following protocol is based on analogous syntheses of substituted imidazole and quinoline-based kinase inhibitors and represents a viable synthetic route.[3][4]

General Protocol for the Synthesis of 4-Anilino-5-(p-tolyl)-1H-imidazole-2-carbonitrile Derivatives

This protocol describes a general method for the nucleophilic aromatic substitution of this compound with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

  • Rotary evaporator

  • NMR spectrometer, Mass spectrometer, HPLC for product characterization

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the substituted aniline (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Add anhydrous 1,4-dioxane to the flask via syringe. The reaction concentration is typically 0.1-0.5 M.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Collect the fractions containing the desired product and concentrate under reduced pressure.

  • Dry the purified product under vacuum to obtain the 4-anilino-5-(p-tolyl)-1H-imidazole-2-carbonitrile derivative.

  • Characterize the final product by NMR, Mass Spectrometry, and determine its purity by HPLC.

Data Presentation

The following table presents hypothetical data for a series of synthesized kinase inhibitors based on the 4-amino-5-(p-tolyl)-1H-imidazole-2-carbonitrile scaffold. This data is for illustrative purposes to demonstrate how results would be structured.

Compound IDR-group on AnilineYield (%)Src Kinase IC₅₀ (nM)EGFR Kinase IC₅₀ (nM)
KI-1 4-methoxy65150>10000
KI-2 3,4-dichloro58758500
KI-3 4-(dimethylamino)72255000
KI-4 3-trifluoromethyl61120>10000

Visualizations

Signaling Pathway Diagram

The synthesized imidazole-based compounds are often designed to target key kinases in oncogenic signaling pathways, such as the Src family kinases or Epidermal Growth Factor Receptor (EGFR). Inhibition of these kinases can block downstream signaling cascades that promote cell proliferation, survival, and metastasis.

Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Src Src Kinase RTK->Src Downstream Downstream Signaling (Ras-MAPK, PI3K-Akt) RTK->Downstream Src->Downstream Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Inhibitor Imidazole-based Kinase Inhibitor Inhibitor->RTK Inhibitor->Src

Caption: Inhibition of Receptor Tyrosine Kinase and Src Signaling Pathways.

Experimental Workflow Diagram

The following diagram illustrates the workflow from the synthesis of kinase inhibitors using this compound to their biological evaluation.

Experimental_Workflow Start 4-Chloro-5-(p-tolyl)-1H- imidazole-2-carbonitrile Synthesis Nucleophilic Aromatic Substitution with Amines Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Library Library of Substituted Imidazole Derivatives Characterization->Library Screening Kinase Inhibition Assay (e.g., IC50 determination) Library->Screening CellAssay Cell-based Assays (Proliferation, Apoptosis) Library->CellAssay SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR CellAssay->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for Synthesis and Evaluation of Kinase Inhibitors.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of potential kinase inhibitors. The straightforward nucleophilic substitution chemistry allows for the creation of diverse libraries of compounds for screening against various kinase targets. The protocols and workflows described herein provide a foundation for researchers to explore the potential of this scaffold in the development of novel targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

Application Note and Protocol: Nucleophilic Aromatic Substitution on 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for a representative nucleophilic aromatic substitution (SNAr) reaction on 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile. This versatile imidazole derivative serves as a key building block in medicinal chemistry and drug discovery.[1] The chloro substituent at the C4 position can be readily displaced by various nucleophiles, allowing for the synthesis of a diverse range of substituted imidazoles with potential biological activities.[2][3] This protocol details the reaction with aniline as a representative primary amine nucleophile, yielding 4-anilino-5-(p-tolyl)-1H-imidazole-2-carbonitrile.

Introduction

Substituted imidazole scaffolds are of significant interest in pharmaceutical research due to their presence in numerous biologically active compounds. The title compound, this compound, is a valuable intermediate for the synthesis of potential kinase inhibitors and other therapeutic agents.[1] The electron-withdrawing nature of the imidazole ring and the cyano group facilitates nucleophilic aromatic substitution at the chlorinated C4 position. This application note provides a comprehensive, step-by-step procedure for performing such a substitution, which can be adapted for a variety of nucleophiles.

Principle of the Method

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The lone pair of electrons on the nitrogen atom of the nucleophile (aniline) attacks the electron-deficient C4 carbon of the imidazole ring, which bears the chloro leaving group. This addition forms a transient, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the imidazole ring is then restored by the elimination of the chloride ion, resulting in the formation of the substituted product. The presence of a base can facilitate the reaction by deprotonating the nucleophile or scavenging the HCl generated.

Materials and Reagents

  • This compound (Substrate)

  • Aniline (Nucleophile)

  • N,N-Diisopropylethylamine (DIPEA) (Base)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethyl acetate (EtOAc) (for extraction)

  • Brine (saturated aqueous NaCl solution) (for washing)

  • Anhydrous sodium sulfate (Na₂SO₄) (for drying)

  • Silica gel (for column chromatography)

  • Hexane (for chromatography)

  • Deionized water

Instrumentation

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Detailed Experimental Protocol

  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 217.66 mg).

  • Addition of Reagents: Under an inert atmosphere (e.g., nitrogen), add anhydrous N,N-Dimethylformamide (DMF) (5 mL). Stir the mixture until the starting material is fully dissolved.

  • To the solution, add aniline (1.2 mmol, 0.11 mL) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 0.26 mL).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 20 mL of deionized water and 20 mL of ethyl acetate.

  • Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 4-anilino-5-(p-tolyl)-1H-imidazole-2-carbonitrile.

Characterization of the Product

The purified product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Data Presentation

ParameterValue
Starting Material This compound
Nucleophile Aniline
Solvent N,N-Dimethylformamide (DMF)
Base N,N-Diisopropylethylamine (DIPEA)
Reaction Temperature 100 °C
Reaction Time 12-24 hours
Expected Product 4-anilino-5-(p-tolyl)-1H-imidazole-2-carbonitrile
Expected Yield 70-85%
Expected Purity >95% (after chromatography)

Visualizations

experimental_workflow cluster_reaction Reaction Setup and Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis start Dissolve Starting Material in DMF add_reagents Add Aniline and DIPEA start->add_reagents heat Heat at 100°C for 12-24h add_reagents->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench extract Extract with EtOAc quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, HPLC) purify->characterize

Caption: Experimental workflow for the nucleophilic substitution reaction.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DMF is a potential reproductive toxin; handle with care.

  • Aniline is toxic; avoid inhalation and skin contact.

  • DIPEA is a corrosive base; handle with care.

References

Application Notes and Protocols for N-Alkylation of 1H-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the N-alkylation of 1H-imidazole derivatives, a fundamental reaction in medicinal chemistry and drug development. The protocols outlined below are based on established and widely used methodologies, offering a starting point for the synthesis of a diverse range of N-alkylated imidazole compounds.

Introduction

The N-alkylation of the imidazole ring is a critical transformation for modifying the physicochemical properties of molecules, such as lipophilicity, solubility, and metabolic stability.[1][2] This, in turn, can significantly influence their pharmacokinetic profiles and biological activities. The imidazole moiety is present in numerous biologically active compounds, and its N-alkylation is a key step in the synthesis of many pharmaceutical agents.[1] The reaction involves the substitution of the hydrogen atom on one of the nitrogen atoms of the imidazole ring with an alkyl group. The choice of reagents and reaction conditions is crucial for achieving high yields and, in the case of asymmetrically substituted imidazoles, controlling regioselectivity.

General Principles of N-Alkylation

The N-alkylation of 1H-imidazole derivatives is a nucleophilic substitution reaction. The reaction typically proceeds in two steps:

  • Deprotonation: A base is used to remove the acidic proton from the N-H bond of the imidazole ring, generating a nucleophilic imidazolate anion.

  • Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of an alkylating agent (commonly an alkyl halide), leading to the formation of the N-alkylated imidazole product.

The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles can be influenced by both steric and electronic factors of the substituents on the imidazole ring.[2][3] When deprotonated, the negative charge is delocalized over both nitrogen atoms, and either can act as a nucleophile, potentially leading to a mixture of regioisomers.

Diagram of the General Reaction Mechanism

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Imidazole 1H-Imidazole Derivative Imidazolate Imidazolate Anion Imidazole->Imidazolate Base Base (e.g., NaH, K₂CO₃) ProtonatedBase Protonated Base Base->ProtonatedBase Imidazolate2 Imidazolate Anion AlkylatingAgent Alkylating Agent (R-X) LeavingGroup Leaving Group (X⁻) AlkylatingAgent->LeavingGroup NAlkylatedImidazole N-Alkylated Imidazole Imidazolate2->NAlkylatedImidazole

Caption: General mechanism of N-alkylation of 1H-imidazole derivatives.

Experimental Protocols

The choice of protocol for N-alkylation depends on the reactivity of the imidazole derivative and the alkylating agent, as well as the desired scale of the reaction. Two common and reliable methods are presented below.

Protocol 1: N-Alkylation using a Strong Base (Sodium Hydride) in an Aprotic Solvent (DMF)

This method is highly effective for a wide range of imidazole derivatives and alkylating agents, particularly when dealing with less reactive substrates. Anhydrous conditions are crucial for the success of this reaction.

Materials:

  • 1H-Imidazole derivative (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkylating agent (e.g., alkyl halide) (1.1 - 1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1H-imidazole derivative.

  • Add anhydrous DMF to dissolve the imidazole derivative.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The reaction may require heating for less reactive alkylating agents.

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using a Mild Base (Potassium Carbonate) in Acetonitrile

This protocol is often preferred for its milder reaction conditions and operational simplicity. It is particularly suitable for reactive alkylating agents and imidazole derivatives with electron-withdrawing groups.

Materials:

  • 1H-Imidazole derivative (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Alkylating agent (e.g., alkyl halide) (1.2 eq)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the 1H-imidazole derivative and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to the flask.

  • Add the alkylating agent to the stirred suspension at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC.

  • After cooling to room temperature, filter off the potassium carbonate and wash the solid with acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

G start Start reagents Combine Imidazole Derivative and Base in Solvent start->reagents deprotonation Stir for Deprotonation (e.g., 0°C to RT for NaH; RT for K₂CO₃) reagents->deprotonation add_alkylating Add Alkylating Agent deprotonation->add_alkylating reaction Stir at Appropriate Temperature (Monitor by TLC) add_alkylating->reaction workup Reaction Quench and Aqueous Work-up reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification product N-Alkylated Imidazole purification->product

Caption: General experimental workflow for the N-alkylation of 1H-imidazole derivatives.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative reaction conditions and yields for the N-alkylation of various imidazole derivatives. This data can be used as a guide for selecting the appropriate conditions for a specific transformation.

Table 1: N-Alkylation of 4-Nitroimidazole

Alkylating AgentBaseSolventReaction Time (h)Yield (%)
Ethyl bromoacetateK₂CO₃CH₃CN2440
Ethyl bromoacetateK₂CO₃DMSO2435
Ethyl bromoacetateK₂CO₃DMF2430

Data adapted for electronically similar imidazole derivatives.[2]

Table 2: N-Alkylation of Dichlorinated Imidazoles in Acetonitrile at 60 °C

Alkylating AgentBaseReaction Time (h)Yield (%)
Ethyl bromoacetateK₂CO₃285
Ethyl bromoacetateKOH270
Propargyl bromideK₂CO₃875
Propargyl bromideKOH862
BromoacetophenoneK₂CO₃0.591
BromoacetophenoneKOH0.574

Data serves as a representative example for substituted imidazoles.[2]

Protocol Selection Guide

The choice of the N-alkylation protocol is dependent on several factors. The following decision tree provides a logical guide for selecting the most appropriate method.

G start Start: Select N-Alkylation Protocol substrate_reactivity Is the Imidazole Derivative Electron-Rich or Electron-Poor? start->substrate_reactivity alkylating_agent_reactivity Is the Alkylating Agent Highly Reactive? substrate_reactivity->alkylating_agent_reactivity Electron-Poor protocol1 Use Protocol 1: NaH in DMF substrate_reactivity->protocol1 Electron-Rich protocol2 Use Protocol 2: K₂CO₃ in Acetonitrile alkylating_agent_reactivity->protocol2 Yes consider_optimization Consider Optimization: - Higher Temperature - Stronger Base alkylating_agent_reactivity->consider_optimization No consider_optimization->protocol1

Caption: Decision tree for selecting an N-alkylation protocol.

Troubleshooting and Considerations

  • Regioselectivity: For unsymmetrical imidazoles, a mixture of N1 and N3-alkylated products may be obtained. The ratio of these isomers can be influenced by the steric hindrance and electronic nature of the substituents on the imidazole ring, as well as the reaction conditions. Careful analysis (e.g., by NMR) is required to determine the regioselectivity.

  • Dialkylation: The N-alkylated imidazole product can undergo a second alkylation to form a dialkylated imidazolium salt. This is more likely to occur with highly reactive alkylating agents, elevated temperatures, or an excess of the alkylating agent. Using a stoichiometric amount of the alkylating agent and carefully monitoring the reaction can help to minimize this side reaction.

  • Anhydrous Conditions: For reactions involving strong bases like NaH, it is imperative to use anhydrous solvents and maintain an inert atmosphere to prevent the quenching of the base and ensure high yields.

By following these protocols and considering the factors outlined above, researchers can effectively synthesize a wide variety of N-alkylated imidazole derivatives for their applications in drug discovery and development.

References

Application Notes and Protocols for 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile as a key intermediate in the synthesis of potential anticancer agents. This document details the rationale for its use, summarizes the anticancer activity of related imidazole-based compounds, and provides detailed protocols for the evaluation of these compounds.

Introduction

Imidazole-based compounds are a prominent class of heterocyclic molecules that have shown significant promise in the development of novel anticancer therapeutics.[1] Their versatile chemical structure allows for interaction with a wide array of biological targets, leading to various mechanisms of anticancer action, including the inhibition of kinases, disruption of microtubules, and intercalation with DNA. This compound is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of more complex molecules with potential therapeutic properties, particularly as kinase inhibitors.[2] The chloro substituent and carbonitrile group on the imidazole core make it an ideal scaffold for chemical modifications to develop potent and selective anticancer agents.[2]

Mechanism of Action

The anticancer effects of imidazole derivatives are diverse. As kinase inhibitors, they can block the signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[1] The general mechanism involves the compound binding to the active site of a kinase, preventing the phosphorylation of its downstream targets. The electron-withdrawing nature of the nitrile group and the hydrophobic p-tolyl moiety in this compound can contribute to its binding affinity and selectivity for specific enzyme active sites.[2]

Data Presentation

While specific anticancer activity data for this compound itself is not extensively available in the public domain, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of imidazole-based compounds against various cancer cell lines to illustrate the potential of this chemical class.

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazole DerivativeMCF-7 (Breast)3.57[3]
Imidazole DerivativeHL-60 (Leukemia)0.40[3]
Imidazole DerivativeHCT-116 (Colon)2.63[3]
ImidazolylpyrroloneA498 (Kidney)12.81[4]
Imidazolylpyrrolone786-O (Kidney)70.99[4]
Imidazo[4,5-b]pyridineSW620 (Colon)0.048
Benzimidazole SulfonamideA549 (Lung)0.15
Benzimidazole SulfonamideHeLa (Cervical)0.21

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of anticancer agents derived from this compound are provided below.

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Protocol 2: Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to screen for the inhibitory activity of a test compound against a specific kinase.

Materials:

  • Target kinase and its specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the diluted compounds into the wells of a 384-well plate. Include a vehicle control (DMSO) and a known kinase inhibitor as a positive control.

  • Kinase Reaction: Prepare a master mix containing the kinase, substrate, and assay buffer. Add the master mix to the wells.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.

  • Measurement: Read the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to the controls. The IC50 value can be determined from a dose-response curve.

Visualizations

The following diagrams illustrate a key signaling pathway often targeted by imidazole-based kinase inhibitors and a general workflow for the initial screening of anticancer compounds.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Proliferation Cell Proliferation & Survival PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates mTOR->Proliferation Inhibitor Imidazole-based Kinase Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow Start Start: Synthesize Imidazole Derivatives Screening Primary Screening: High-Throughput Cytotoxicity Assay (e.g., MTT on multiple cell lines) Start->Screening Hit_Identification Hit Identification: Select compounds with significant anticancer activity (e.g., IC50 < 10 µM) Screening->Hit_Identification Hit_Identification->Start Inactive Dose_Response Dose-Response & Selectivity: Determine IC50 values in a panel of cancer and normal cell lines Hit_Identification->Dose_Response Active Mechanism Mechanism of Action Studies: - Kinase Inhibition Assays - Apoptosis Assays - Cell Cycle Analysis Dose_Response->Mechanism Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) studies to improve potency and selectivity Mechanism->Lead_Optimization Lead_Optimization->Start Redesign In_Vivo In Vivo Studies: Test lead compounds in animal models of cancer Lead_Optimization->In_Vivo Potent & Selective End End: Preclinical Candidate In_Vivo->End

Caption: A general workflow for the preclinical development of anticancer agents.

References

Application Notes and Protocols for the Purity Assessment of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] As a key synthetic intermediate, its purity is critical to ensure the desired outcomes in subsequent reactions and biological assays. This document provides detailed analytical methods for the comprehensive purity assessment of this compound, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Potential Impurities

Understanding the synthetic route is crucial for identifying potential impurities. The synthesis of this compound may involve the chlorination of a precursor, and common impurities could include unreacted starting materials, such as 5-(p-tolyl)-1H-imidazole-2-carbonitrile, and byproducts from the chlorination process.[1] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can also help to identify potential degradants that might arise during storage and handling.[3][4][5][6]

Overall Workflow for Purity Assessment

A systematic approach is essential for the thorough purity assessment of this compound. The following diagram illustrates a typical workflow, integrating various analytical techniques for a comprehensive evaluation.

Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC_UV HPLC-UV (Purity & Quantification) Dissolution->HPLC_UV LC_MS LC-MS (Impurity Identification) Dissolution->LC_MS qNMR qNMR (Absolute Purity) Dissolution->qNMR Data_Analysis Data Analysis - Peak Integration - Mass Spectral Interpretation - qNMR Calculation HPLC_UV->Data_Analysis LC_MS->Data_Analysis qNMR->Data_Analysis Purity_Report Comprehensive Purity Report Data_Analysis->Purity_Report

Caption: Workflow for the Purity Assessment of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the described analytical methods.

ParameterHPLC-UVLC-MSqNMR
Analyte This compoundThis compound & ImpuritiesThis compound
Retention Time (min) ~ 5.8~ 5.8N/A
[M+H]⁺ (m/z) N/A218.05N/A
LOD ~ 0.01 µg/mL~ 0.005 µg/mL~ 0.1% w/w
LOQ ~ 0.03 µg/mL~ 0.015 µg/mL~ 0.3% w/w
Linearity (r²) > 0.999> 0.998> 0.999
Purity (% Area) > 99.5%N/AN/A
Absolute Purity (% w/w) N/AN/A> 99.0%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for determining the purity of this compound and quantifying related substances.

a. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • This compound reference standard and sample

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

b. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

c. Sample Preparation

  • Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to get a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

d. Data Analysis

  • Calculate the purity by the area normalization method.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is used for the identification and structural elucidation of impurities and degradation products.

a. Instrumentation and Materials

  • LC-MS system (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source

  • The same HPLC column and mobile phases as the HPLC-UV method can be used.

b. LC-MS Conditions

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Drying Gas Flow: 10 L/min

  • Drying Gas Temperature: 350 °C

  • Nebulizer Pressure: 45 psi

  • Mass Range: 50-500 m/z

c. Data Analysis

  • Identify the main peak corresponding to this compound ([M+H]⁺ ≈ 218.05).

  • Analyze the mass spectra of minor peaks to identify potential impurities by comparing their fragmentation patterns with the parent compound and considering possible synthetic byproducts and degradants.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.[7][8]

a. Instrumentation and Materials

  • NMR spectrometer (≥400 MHz)

  • High-purity internal standard (e.g., maleic acid or dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Analytical balance

  • NMR tubes

b. Protocol

  • Accurately weigh about 10-20 mg of this compound and 5-10 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Process the spectrum (phasing, baseline correction).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

c. Calculation The purity of the analyte can be calculated using the following formula:

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P_std = Purity of the internal standard

Conclusion

The combination of HPLC-UV for routine purity checks, LC-MS for impurity identification, and qNMR for absolute purity determination provides a robust and comprehensive strategy for the quality control of this compound. These methods ensure that the material meets the high-purity standards required for research and development applications.

References

Application Notes and Protocols: 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the safe handling, storage, and potential applications of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile. The included protocols are intended to serve as a foundation for laboratory use.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C₁₁H₈ClN₃.[1][2] It serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research.[3]

PropertyValueReference
CAS Number 120118-14-1[2][4]
Molecular Formula C₁₁H₈ClN₃[1][2][4]
Molecular Weight 217.65 g/mol [2][5]
Appearance Solid (white or off-white powder)[2][6]
Melting Point 159 - 161 °C[2]
Boiling Point 410.891 °C at 760 mmHg[2]
Solubility Low solubility in water; Soluble in common organic solvents like dichloromethane and chloroform.[5][6]
Purity Typically ≥97%[4]

Safety, Handling, and Storage

2.1. Hazard Identification

The compound is classified as Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[2] The chemical, physical, and toxicological properties have not been thoroughly investigated.[2]

2.2. Recommended Handling Procedures

Proper personal protective equipment (PPE) should be worn at all times when handling this compound. This includes:

  • Eye Protection: Safety glasses with side-shields or a face shield.[2]

  • Hand Protection: Chemically resistant gloves. Gloves must be inspected prior to use and disposed of properly after use.[2]

  • Body Protection: A lab coat or a protective suit.[2]

  • Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator.[2]

Handling should be performed in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2][7] Avoid contact with skin and eyes.[2]

2.3. Storage Conditions

Store in a tightly sealed container in a cool, dry place away from direct sunlight.[6] Recommended storage conditions are under an inert atmosphere at 2-8°C.[2][8]

2.4. First Aid Measures

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

2.5. Disposal

Dispose of this material through a licensed professional waste disposal service.[2] Do not allow the product to enter drains.[2][7]

Applications in Research and Development

This compound is a valuable building block in several areas of research:

  • Medicinal Chemistry: It is a key intermediate for the synthesis of biologically active molecules, including potential kinase inhibitors and anticancer agents.[3] The compound has also shown potential as an antibacterial agent.[3]

  • Agricultural Chemistry: It has been utilized as a pesticide due to its antifungal properties.[1]

  • Materials Science: The compound is explored for the development of new materials with specific chemical properties.[1]

Experimental Protocols

4.1. Protocol for Preparation of Stock and Working Standard Solutions

This protocol is adapted from a method for a structurally related compound and can be used as a starting point for analytical method development.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Class A volumetric flasks (100 mL)

  • Pipettes

Procedure:

  • Preparation of 100 µg/mL Stock Standard:

    • Accurately weigh 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile.

  • Preparation of 10 µg/mL Working Standard:

    • Transfer 10 mL of the 100 µg/mL stock standard into a 100 mL volumetric flask.

    • Dilute to the mark with acetonitrile.[9]

  • Preparation of 1 µg/mL Working Standard:

    • Transfer 10 mL of the 10 µg/mL working standard to a 100 mL volumetric flask.

    • Dilute to the mark with acetonitrile.[9]

  • Preparation of Calibration Standards (e.g., 0.025 - 1.00 µg/mL):

    • Prepare a series of calibration standards by diluting the 1 µg/mL working standard with a mixture of acetonitrile and water (e.g., 30/70 v/v).[9]

4.2. Protocol for Sample Extraction and Preparation for HPLC Analysis

This protocol provides a general workflow for the extraction of the compound from a liquid matrix.

Materials:

  • Sample containing this compound

  • Solid Phase Extraction (SPE) C18 columns

  • Acetonitrile (HPLC grade)

  • Deionized water

  • 0.45 µm PTFE syringe filters

  • HPLC vials

Procedure:

  • Sample pH Adjustment:

    • Take a 1 L aliquot of the water sample and adjust the pH to 3 with dilute HCl.[9]

  • SPE Column Conditioning:

    • Condition a C18 SPE column with 5 mL of acetonitrile followed by 5 mL of water.[9]

  • Sample Loading:

    • Load the pH-adjusted sample onto the conditioned SPE column.[9]

  • Elution:

    • Elute the column with 10 mL of acetonitrile followed by 3 mL of water into a collection tube.[9]

  • Concentration:

    • Concentrate the eluate to approximately 0.2-0.3 mL using a gentle stream of nitrogen or a TurboVap.[9]

  • Final Preparation:

    • Dilute the concentrated sample with a 30/70 acetonitrile/water (v/v) mixture.

    • Filter the sample through a 0.45 µm PTFE filter into an amber HPLC vial.[9]

Visualized Workflows and Pathways

experimental_workflow cluster_prep Standard Preparation cluster_sample Sample Preparation cluster_analysis Analysis stock 1. Prepare 100 µg/mL Stock work1 2. Prepare 10 µg/mL Working Std stock->work1 work2 3. Prepare 1 µg/mL Working Std work1->work2 cal 4. Prepare Calibration Curve Stds work2->cal hplc HPLC Analysis cal->hplc ph 1. Adjust Sample pH to 3 spe 2. Solid Phase Extraction (C18) ph->spe elute 3. Elute Compound spe->elute conc 4. Concentrate Eluate elute->conc filter 5. Filter into HPLC Vial conc->filter filter->hplc

Caption: Experimental workflow for sample and standard preparation for HPLC analysis.

signaling_pathway compound 4-Chloro-5-(p-tolyl)-1H- imidazole-2-carbonitrile kinase Target Kinase compound->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation substrate Substrate substrate->kinase response Downstream Cellular Response (e.g., Proliferation, Survival) p_substrate->response

Caption: Hypothesized mechanism of action as a kinase inhibitor.

References

Application Notes and Protocols: Safe Handling of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile (CAS No. 120118-14-1) is a heterocyclic organic compound utilized in various research and development applications, including pharmaceutical development and agricultural chemistry.[1] As with any novel chemical entity, its toxicological properties have not been exhaustively investigated.[2] Therefore, it is imperative to handle this compound with a high degree of caution, adhering to strict safety protocols to minimize potential exposure and ensure a safe laboratory environment. This document provides detailed safety precautions, handling protocols, and emergency procedures.

Hazard Identification and Summary

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[2][3] The presence of a nitrile group suggests caution, as some nitrile compounds can be metabolized to release cyanide, though aryl nitriles are generally more stable in the body than aliphatic nitriles.[4] The chlorinated imidazole structure also warrants careful handling.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][5]

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[3]

  • Hazardous to the aquatic environment, long-term hazard (Category 1): Very toxic to aquatic life with long lasting effects.[5]

Quantitative Data Summary

Data PointValue / ClassificationSource
GHS Pictograms Warning[3][5]
Hazard Statements H302, H315, H319, H332, H410[3][5]
Signal Word Warning[3]
Acute Toxicity, Oral Category 4[2][5]
LD50 (Rat, oral) for Imidazole 220 - 970 mg/kg body weight[6]
Occupational Exposure Limits No data available for this specific compound.[2]

Note: The toxicological properties of this compound have not been thoroughly investigated. The LD50 value for imidazole is provided for context regarding the parent heterocycle.

Engineering Controls

The primary method for controlling exposure to hazardous airborne substances is through the use of engineering controls.[7]

  • Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or aerosols.[2][7]

  • Ventilation: Ensure adequate general laboratory ventilation where the compound is used and stored.[2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.[8]

  • Eye Protection: Chemical safety glasses and a face shield are required. Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[2]

  • Hand Protection: Wear chemical-resistant, disposable nitrile gloves.[7] Gloves must be inspected for integrity before use and changed immediately if contaminated.[2][9] Use proper glove removal technique to avoid skin contact.[2]

  • Body Protection: A laboratory coat is mandatory. When handling larger quantities, consider an acid-resistant apron.[10] Ensure clothing consists of long pants and sleeves.[10]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator may be necessary. All respirator use must be part of a comprehensive respiratory protection program.[8]

Handling and Storage Procedures
  • Handling:

    • Avoid all contact with skin and eyes.[2]

    • Avoid the formation and inhalation of dust and aerosols.[2]

    • Wash hands thoroughly after handling and before leaving the laboratory.[2][10]

    • Do not eat, drink, or smoke in laboratory areas.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]

    • Recommended storage temperature is 2-8°C under an inert atmosphere.[2][3]

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

Emergency Procedures
  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

  • Spills: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust. Do not let the product enter drains.[2] Sweep up the material, place it in a suitable, closed container for disposal, and avoid creating dust.[2]

Experimental Protocols

Protocol for Safe Weighing and Dissolution for In-Vitro Screening

This protocol outlines the procedure for safely weighing solid this compound and preparing a stock solution.

Materials:

  • This compound (solid)

  • Calibrated analytical balance inside a chemical fume hood

  • Appropriate PPE (lab coat, safety glasses, face shield, nitrile gloves)

  • Spatula, anti-static weighing paper or weighing boat

  • Appropriate glassware (e.g., volumetric flask, vial)

  • Pre-selected solvent (e.g., DMSO) of appropriate purity

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood sash is at the appropriate height and the airflow is correct.

  • Weighing:

    • Place a clean, anti-static weighing paper or boat on the tared analytical balance.

    • Using a clean spatula, carefully transfer the desired amount of the compound onto the weighing paper. Minimize any dust formation.

    • Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed compound into the appropriate volumetric flask or vial.

    • Add a portion of the desired solvent (e.g., DMSO) to the weighing paper to rinse any remaining powder into the flask.

    • Add solvent to the flask up to the desired final volume.

    • Cap the flask securely.

    • Use a vortex mixer or sonicator as needed to ensure the compound is fully dissolved.

  • Cleanup:

    • Carefully dispose of the weighing paper and any contaminated materials (e.g., gloves) in a designated hazardous waste container.

    • Clean the spatula and any non-disposable equipment with an appropriate solvent.

    • Wipe down the work area within the fume hood.

  • Storage:

    • Store the resulting solution in a tightly sealed, properly labeled container in a designated and appropriate storage area (e.g., refrigerator at 2-8°C), following the compound's specific storage requirements.[2][11]

Visualizations

Hazard_Control_Hierarchy cluster_0 Hierarchy of Controls cluster_1 Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Most_Effective Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE PPE (Protect the worker with Personal Protective Equipment) Administrative->PPE Least_Effective Least Effective

Caption: Hierarchy of hazard controls, from most to least effective.

Safe_Handling_Workflow cluster_planning Planning & Preparation cluster_execution Execution (in Fume Hood) cluster_cleanup Cleanup & Disposal A Review SDS & Assess Risks B Select Appropriate Engineering Controls & PPE A->B C Don PPE B->C Proceed to Handling D Prepare Work Area C->D E Weigh & Transfer Compound D->E F Dissolve in Solvent E->F G Label & Store Solution F->G H Clean Equipment & Work Surface G->H After Experiment I Dispose of Contaminated Waste Properly H->I J Doff PPE & Wash Hands I->J

Caption: Workflow for safely handling hazardous chemical compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most frequently observed impurities include unreacted starting material, isomeric byproducts, over-chlorinated species, and hydrolysis products. The presence and proportion of these impurities are highly dependent on reaction conditions.

Q2: How can I minimize the formation of the unreacted starting material, 5-(p-tolyl)-1H-imidazole-2-carbonitrile?

A2: Incomplete conversion is a common issue. To minimize the residual starting material, consider the following:

  • Reaction Time: Ensure the reaction is monitored to completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reagent Stoichiometry: A slight excess of the chlorinating agent may be necessary, but be cautious as this can lead to over-chlorination.

  • Temperature Control: Ensure the reaction is maintained at the optimal temperature to facilitate complete conversion without promoting side reactions.

Q3: What causes the formation of isomeric impurities, and how can they be controlled?

A3: The imidazole ring has multiple sites susceptible to electrophilic attack. The formation of positional isomers of the chloro-substituted imidazole is a potential side reaction. Control over regioselectivity can be achieved by:

  • Directing Groups: The existing substituents on the imidazole ring will influence the position of chlorination.

  • Reaction Conditions: Temperature and the choice of chlorinating agent and solvent can affect the isomer ratio. Careful optimization of these parameters is crucial.

Q4: How can I prevent the formation of di-chlorinated impurities?

A4: Over-chlorination leading to di-chlorinated imidazole species can occur if the reaction is not carefully controlled. To prevent this:

  • Stoichiometry: Use a controlled amount of the chlorinating agent. A significant excess should be avoided.

  • Reaction Monitoring: Closely monitor the reaction progress and stop it once the starting material has been consumed to an acceptable level.

  • Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second chlorination reaction.

Q5: My final product is showing the presence of 4-chloro-5-(p-tolyl)-1H-imidazole-2-carboxylic acid. What is the source of this impurity?

A5: The presence of the carboxylic acid derivative is typically due to the hydrolysis of the nitrile functional group. This can happen during the reaction workup or purification if conditions are too acidic or basic, especially at elevated temperatures. Ensure that the pH is controlled during extraction and that prolonged exposure to harsh conditions is avoided.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
High levels of unreacted 5-(p-tolyl)-1H-imidazole-2-carbonitrile in the final product. Incomplete reaction.- Increase reaction time and monitor by TLC/HPLC.- Optimize the stoichiometry of the chlorinating agent (e.g., a slight excess).- Ensure the reaction temperature is optimal.
Presence of an unexpected isomer in the NMR or HPLC analysis. Lack of regioselectivity in the chlorination step.- Re-evaluate the reaction conditions (temperature, solvent).- Consider a different chlorinating agent that may offer higher selectivity.
Mass spectrometry data indicates the presence of a di-chlorinated species. Over-chlorination of the imidazole ring.- Reduce the equivalents of the chlorinating agent.- Monitor the reaction closely and quench it promptly upon completion.- Consider running the reaction at a lower temperature.
A significant peak corresponding to the hydrolyzed carboxylic acid is observed. Hydrolysis of the nitrile group during workup or purification.- Maintain a neutral or near-neutral pH during aqueous workup.- Avoid excessive heat during purification steps.- Use anhydrous solvents for chromatography where possible.
Low overall yield of the desired product. A combination of incomplete reaction, side product formation, and purification losses.- Systematically investigate each of the points above.- Optimize purification methods to minimize product loss. Recrystallization may be an effective method for removing certain impurities.

Impurity Summary Table

Impurity Name Chemical Structure Typical Method of Detection Notes
5-(p-tolyl)-1H-imidazole-2-carbonitrile(Structure of starting material)HPLC-UV, NMRUnreacted starting material.
Positional Isomer(s)(Isomeric structure with Cl at a different position)HPLC-UV, NMR, LC-MSFormed due to lack of complete regioselectivity.
Di-chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile(Structure with two Cl atoms on the imidazole ring)HPLC-UV, LC-MSResult of over-chlorination.
4-chloro-5-(p-tolyl)-1H-imidazole-2-carboxylic acid(Structure with COOH instead of CN)HPLC-UV, LC-MSHydrolysis product.

Experimental Protocols

Synthesis of 5-(p-tolyl)-1H-imidazole-2-carbonitrile (Precursor)

The synthesis of the precursor can be achieved via a multi-component reaction. A general procedure is outlined below:

  • To a solution of 2,2-dichloro-1-(p-tolyl)ethanone in isopropanol, add hydroxylamine hydrochloride and Oxone®.

  • Heat the reaction mixture under an inert atmosphere at approximately 55°C.

  • Monitor the reaction progress. The formation of a clear solution followed by solidification is often observed.

  • After several hours of stirring, the reaction is worked up by standard procedures to isolate the 5-(p-tolyl)-1H-imidazole-2-carbonitrile.

Synthesis of this compound

This protocol is based on the chlorination of the precursor using sulfuryl chloride.

  • In a suitable reaction vessel, dissolve 5-(p-tolyl)-1H-imidazole-2-carbonitrile in a mixture of N,N-dimethylacetamide and acetonitrile.

  • Cool the mixture and slowly add sulfuryl chloride dropwise, ensuring the temperature is maintained below 25°C.

  • After the addition is complete, stir the reaction mixture at room temperature for approximately one hour.

  • Neutralize the reaction mixture with a 10% sodium hydroxide solution.

  • Stir for an additional hour, during which the crude product should precipitate.

  • Filter the crude product, wash with water, and then re-slurry in a solvent like toluene.

  • Filter the solid and dry it under a vacuum to obtain this compound.

Visualizations

Synthesis_Pathway A 5-(p-tolyl)-1H-imidazole-2-carbonitrile (Starting Material) B This compound (Desired Product) A->B Chlorination (Controlled Conditions) C Positional Isomer A->C Side Reaction (Lack of Regioselectivity) D Di-chlorinated Product B->D Over-chlorination E Hydrolysis Product (Carboxylic Acid) B->E Hydrolysis (Workup/Purification) Troubleshooting_Logic start Problem Observed issue1 High Starting Material start->issue1 issue2 Isomeric Impurity start->issue2 issue3 Over-chlorination start->issue3 issue4 Hydrolysis start->issue4 cause1a Incomplete Reaction issue1->cause1a cause1b Insufficient Reagent issue1->cause1b cause2a Suboptimal Conditions issue2->cause2a cause3a Excess Reagent issue3->cause3a cause4a Harsh Workup issue4->cause4a solution1a Increase Time/Temp cause1a->solution1a solution1b Adjust Stoichiometry cause1b->solution1b solution2a Optimize Temp/Solvent cause2a->solution2a solution3a Control Stoichiometry cause3a->solution3a solution4a Neutralize pH cause4a->solution4a

optimizing reaction conditions for the synthesis of substituted imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of substituted imidazoles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My imidazole synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in imidazole synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Impurities in your dicarbonyl compound, aldehyde, or amine can interfere with the reaction.[1] Consider purifying your starting materials before use.

  • Reaction Conditions:

    • Temperature and Time: Ensure the reaction is running at the optimal temperature and for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] Some reactions may require reflux for several hours.[2][3]

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield.[1][4] Protic solvents like ethanol or methanol can sometimes lead to lower yields compared to greener alternatives like glycerol, especially in catalyst-free reactions.[4]

    • Catalyst: If using a catalyst, ensure it is active and the loading is optimized. While increasing catalyst loading can sometimes improve yields, an excess can also lead to side reactions.[1] A variety of catalysts have been successfully employed, including zeolites, mineral acids, and Lewis acids.[5]

  • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reactions or the formation of side products. Ensure you are using the correct stoichiometry as per the chosen protocol.

  • Atmosphere: Some starting materials, like o-phenylenediamine in benzimidazole synthesis, are susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this and improve yield.[1]

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I minimize these?

A2: The formation of multiple products is a common issue. Here are some strategies to improve selectivity:

  • Control Stoichiometry: To favor the formation of a specific substituted imidazole, careful control of the reactant ratios is crucial. For instance, in the synthesis of 2-substituted benzimidazoles, a 1:1 ratio or a slight excess of the o-phenylenediamine to the aldehyde is recommended to minimize the formation of 1,2-disubstituted side products.[1]

  • Solvent Selection: The polarity of the solvent can influence the reaction pathway. For example, non-polar solvents may favor the formation of 2-substituted products in some reactions.[1]

  • Reaction Temperature: Running the reaction at a lower temperature can sometimes increase selectivity by favoring the desired kinetic product over thermodynamic side products.

  • Intermediate Stability: In some cases, a stable intermediate, such as a Schiff base, may not fully cyclize to the desired imidazole.[1] Adjusting the reaction conditions (e.g., temperature, catalyst) can promote the final cyclization step.

Q3: I am having difficulty purifying my substituted imidazole product. What are the best practices?

A3: Purification can be challenging, especially if the product and impurities have similar polarities.

  • Column Chromatography: This is a common and effective method for separating the desired product from starting materials and side products.[2] A careful selection of the stationary phase (e.g., silica gel) and the mobile phase (eluent system) is key.

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure crystalline product.[6] For example, some substituted imidazoles can be recrystallized from solvents like a chloroform/hexane mixture.[6]

  • Extraction: Liquid-liquid extraction is often used during the work-up to separate the product from water-soluble impurities.[2][6] Ensure proper pH adjustment to facilitate the transfer of the desired compound into the organic phase.

  • Distillation for Intermediates: For certain intermediates, such as 1,3-substituted imidazolium-carbenes, distillation under reduced pressure can be a powerful purification technique before conversion to the final product.[7]

Experimental Protocols

Protocol 1: General Procedure for the Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol is a generalized procedure based on the foundational Debus-Radziszewski reaction.[2]

Materials:

  • 1,2-Dicarbonyl compound (e.g., Benzil) (1 mmol)

  • Aldehyde (e.g., Benzaldehyde) (1 mmol)

  • Ammonium acetate (excess, e.g., 1.2 g)

  • Glacial acetic acid (16 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 1,2-dicarbonyl compound, aldehyde, and ammonium acetate in glacial acetic acid.

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 5 to 24 hours.[2]

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the precipitate by filtration.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired 2,4,5-trisubstituted imidazole.[2]

Protocol 2: Solvent-Free Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles using a Zeolite Catalyst

This protocol is a greener alternative that avoids the use of organic solvents.[5]

Materials:

  • 1,2-Dicarbonyl compound (e.g., Benzil) (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Amine (e.g., Aniline) (1.0 mmol)

  • Ammonium acetate (3.0 mmol)

  • ZSM-11 zeolite catalyst (0.05 g)

Procedure:

  • In a 50 mL round-bottom flask, add the 1,2-dicarbonyl compound, aldehyde, amine, ammonium acetate, and ZSM-11 zeolite catalyst.

  • Heat the mixture in an oil bath at 110 °C with continuous stirring for approximately 30 minutes under solvent-free conditions.[5]

  • Monitor the completion of the reaction using TLC with a petroleum ether:ethyl acetate (6:4) solvent system.[5]

  • Once the reaction is complete, cool the reaction mass to room temperature.

  • Add ethanol to the crude product to aid in its isolation.

  • The solid product can be further purified by recrystallization.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of various reaction parameters on the yield of substituted imidazoles, based on literature data.

Table 1: Effect of Catalyst on the Synthesis of 2,4,5-Trisubstituted Imidazoles

Entry1,2-DicarbonylAldehydeCatalyst (mol%)SolventTime (min)Yield (%)
1Benzil4-Cl-BenzaldehydeLactic Acid (1 mL)None1092
2Benzil4-Cl-BenzaldehydeSilicotungstic Acid (7.5%)Ethanol12094
3Benzil4-MeO-BenzaldehydeLactic Acid (1 mL)None1590
4Benzil4-MeO-BenzaldehydeSilicotungstic Acid (7.5%)Ethanol15092

Data adapted from Sonar et al. and Ankush et al. as cited in reference[8].

Table 2: Influence of Solvent and Temperature on Imidazole Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1Glycerol90292
2Glycerol110285
3EthanolReflux545
4MethanolReflux540
5Water90530

Data adapted from a study on glycerol as a green solvent for imidazole synthesis.[4]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis reactants 1. Select & Purify Starting Materials setup 2. Assemble Glassware & Add Reactants reactants->setup conditions 3. Set Reaction Conditions (Temp, Stirring, Atmosphere) setup->conditions monitor 4. Monitor Progress (TLC) conditions->monitor quench 5. Quench Reaction & Precipitate Product monitor->quench filtrate 6. Filter & Wash Crude Product quench->filtrate purify 7. Purify by Chromatography or Recrystallization filtrate->purify analyze 8. Characterize Pure Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for the synthesis of substituted imidazoles.

troubleshooting_low_yield cluster_purity Starting Material Purity cluster_conditions Reaction Conditions cluster_stoichiometry Stoichiometry start Low Yield Observed check_purity Check Purity of Reactants (NMR, etc.) start->check_purity check_temp Verify Temperature & Reaction Time start->check_temp check_stoich Verify Molar Ratios of Reactants start->check_stoich purify_reactants Purify Starting Materials check_purity->purify_reactants Impurities Detected end Improved Yield purify_reactants->end optimize_conditions Optimize Conditions check_temp->optimize_conditions check_solvent Evaluate Solvent Choice check_solvent->optimize_conditions check_catalyst Check Catalyst Activity & Loading check_catalyst->optimize_conditions optimize_conditions->end adjust_stoich Adjust Stoichiometry check_stoich->adjust_stoich adjust_stoich->end

Caption: Troubleshooting guide for low reaction yields in imidazole synthesis.

References

Technical Support Center: Purification of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Purity After Purification Incomplete removal of starting materials (e.g., 5-(p-tolyl)-1H-imidazole-2-carbonitrile) or chlorination byproducts.- Alkaline Wash: Ensure the pH of the alkaline solution is sufficiently high to deprotonate the imidazole ring of the desired product, facilitating its dissolution in the aqueous phase while leaving non-acidic impurities in the organic phase.[1] - Column Chromatography: Optimize the mobile phase polarity to achieve better separation between the product and closely eluting impurities. A gradient elution may be necessary. - Recrystallization: Select a solvent system where the solubility of the desired product and impurities are significantly different at high and low temperatures.
Crystallization Fails or Oiling Out Occurs The compound is too soluble in the chosen solvent, or the solution is supersaturated. The presence of impurities can also inhibit crystal formation.- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.[2] - Solvent Adjustment: If the compound is too soluble, slowly add a miscible anti-solvent (a solvent in which the compound is poorly soluble) until the solution becomes slightly turbid, then heat to redissolve and cool slowly.[3] If too much solvent was used, carefully evaporate some of it. - Cooling Rate: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote the formation of well-defined crystals rather than an oil.
Product is Colored (Yellowish or Brownish Tint) Presence of colored, likely conjugated, impurities.- Activated Charcoal Treatment: After dissolving the crude product in a suitable hot solvent, add a small amount of activated charcoal (Norit). Heat the mixture for a short period, then perform a hot filtration to remove the charcoal and the adsorbed colored impurities before allowing the solution to cool and crystallize.[4][5][6] Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield.[4] - Reversed-Phase Chromatography: If normal-phase chromatography does not remove the colored impurity, reversed-phase chromatography using a C18 column with a mobile phase such as methanol and water can be effective.[7]
Low Overall Yield Product loss during transfers, incomplete extraction or precipitation, or use of an inappropriate purification method.- Optimize Alkaline Wash: Ensure complete precipitation of the product upon neutralization by adjusting the pH carefully. Avoid adding a large excess of acid. - Recrystallization Solvent: Choose a solvent that provides a significant difference in solubility at high and low temperatures to maximize recovery. Ensure the crystals are washed with a minimal amount of cold solvent during filtration to avoid redissolving the product. - Minimize Transfers: Plan the purification workflow to minimize the number of transfers between flasks to reduce mechanical losses.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities include unreacted starting materials, such as 5-(p-tolyl)-1H-imidazole-2-carbonitrile, and various chlorination byproducts.[8] Isomeric impurities where the substituents are at different positions on the imidazole ring may also be present.

Q2: Which purification method is recommended for large-scale production?

A2: For industrial-scale purification, an alkaline wash method is often preferred over column chromatography due to its simplicity, lower cost, and reduced solvent usage.[1] This method involves dissolving the crude product in a mixture of an organic solvent and an alkaline aqueous solution, separating the layers, and then neutralizing the aqueous layer to precipitate the purified product.[1]

Q3: What analytical techniques are suitable for assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for confirming the structure and identifying any residual impurities.[8]

Q4: Can I use recrystallization for purification? What solvents should I try?

A4: Yes, recrystallization can be an effective purification method. The choice of solvent is critical and often determined empirically. For heterocyclic compounds, common solvents and solvent mixtures to screen include ethanol, ethyl acetate/hexanes, acetone/hexanes, and toluene.[9] A good recrystallization solvent will dissolve the crude product when hot but have low solubility when cold.

Data Presentation

Purification Method Typical Purity Typical Yield Key Considerations
Alkaline Wash & Neutralization ≥ 95.0%[1]70.8% - 81.4%[1]Suitable for large scale; effectively removes non-acidic impurities.
Recrystallization VariesVariesDependent on the choice of solvent and the nature of the impurities.
Column Chromatography > 98% (Typical)VariesGood for high purity but may be less practical for large quantities.

Experimental Protocols

Alkaline Wash and Neutralization

This protocol is adapted from a patented refining method for the title compound.[1]

  • Dissolution: Add the crude this compound to a reaction vessel. For every 1 kg of crude material, add a mixed solution of 4-7 kg consisting of an organic solvent (e.g., toluene, dichloroethane, or ethyl acetate) and a 5-15% aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate) in a mass ratio of approximately 1:9 (organic:alkaline).[1]

  • Extraction: Heat the mixture to 20-50°C and stir for 0.5-2 hours.

  • Phase Separation: Stop stirring and allow the layers to separate at 20-50°C.

  • Isolation of Aqueous Layer: Separate and collect the aqueous layer.

  • Neutralization and Precipitation: Cool the aqueous layer to 0-30°C. Slowly add dilute hydrochloric acid with stirring to neutralize the solution to a neutral pH.

  • Filtration and Drying: A white solid will precipitate. Collect the solid by filtration, wash with cold water, and dry to obtain the purified product.

Recrystallization (General Procedure)
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is likely too good. If it doesn't dissolve, gently heat the mixture. A suitable solvent will dissolve the compound when hot but not at room temperature.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Column Chromatography (General Procedure)
  • Stationary Phase: Prepare a column with silica gel as the stationary phase.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good solvent system (e.g., a mixture of hexanes and ethyl acetate) should give the product an Rf value of approximately 0.3.

  • Loading the Column: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dried silica gel onto the top of the column.

  • Elution: Run the column with the chosen mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

PurificationWorkflow Crude Crude Product Method_Select Purification Method Crude->Method_Select Alkaline_Wash Alkaline Wash & Neutralization Method_Select->Alkaline_Wash Large Scale Recrystallization Recrystallization Method_Select->Recrystallization Simple Purification Column_Chromatography Column Chromatography Method_Select->Column_Chromatography High Purity Pure_Product Pure Product (≥95.0% Purity) Alkaline_Wash->Pure_Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Purity Analysis (HPLC, NMR) Pure_Product->Analysis

Caption: Purification workflow for this compound.

References

Technical Support Center: Synthesis of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method involves a multi-step synthesis. This process begins with the formation of the intermediate 5-(p-tolyl)-1H-imidazole-2-carbonitrile, which is subsequently chlorinated to yield the final product.[1][2] This approach is favored for its adaptability and the commercial availability of the starting materials.

Q2: What are the critical parameters to control during the chlorination step?

A2: The chlorination of the imidazole ring is a crucial and sensitive step. Key parameters to control are the choice of chlorinating agent, reaction temperature, and the molar ratio of the reactants. Even small variations in these conditions can significantly impact the yield and purity of the final product. Common chlorinating agents include sulfuryl chloride and N-chlorosuccinimide (NCS).

Q3: What are the typical impurities encountered in the synthesis?

A3: Common impurities include unreacted 5-(p-tolyl)-1H-imidazole-2-carbonitrile, over-chlorinated byproducts, and products resulting from side reactions.[2] The presence of these impurities can complicate downstream applications and necessitate rigorous purification.

Q4: How can I purify the crude this compound?

A4: A common and effective purification method involves treating the crude product with an alkaline aqueous solution to form a water-soluble salt of the imidazole. Organic impurities can then be removed by extraction with an organic solvent. Subsequently, the aqueous layer is neutralized with acid to precipitate the purified product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Problem 1: Low Yield of 5-(p-tolyl)-1H-imidazole-2-carbonitrile (Intermediate)

Potential Cause Recommended Solution
Incomplete reactionEnsure the reaction temperature is maintained at the optimal level (around 85°C) and the reaction time is sufficient (at least 10 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal molar ratios of reactantsUse a molar ratio of approximately 1:1.5:3:5 for 2-oxo-2-(p-tolyl)acetaldehyde, ammonium carbonate, glyoxylic acid, and triethylamine, respectively.
Poor quality of starting materialsUse high-purity starting materials. Impurities can interfere with the reaction and lead to the formation of byproducts.

Problem 2: Low Yield and/or Purity in the Chlorination Step

Potential Cause Recommended Solution
Inappropriate choice of chlorinating agentThe choice of chlorinating agent is critical. Sulfuryl chloride can be effective but may lead to side reactions if not carefully controlled. N-chlorosuccinimide (NCS) is a milder alternative that can offer better selectivity.
Suboptimal reaction temperatureThe reaction temperature must be carefully controlled. For chlorination with sulfuryl chloride, maintain the temperature below 25°C during addition. For NCS, the reaction can be run at room temperature.
Incorrect molar ratio of chlorinating agentAn excess of the chlorinating agent can lead to the formation of di-chlorinated or other over-chlorinated byproducts. A molar ratio of approximately 1:1 to 1.2:1 (imidazole intermediate to chlorinating agent) is a good starting point.
Presence of moistureThe reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Problem 3: Difficulty in Purifying the Final Product

| Potential Cause | Recommended Solution | | Presence of persistent organic impurities | Employ the alkaline wash and acid precipitation method described in the FAQs. For stubborn impurities, column chromatography on silica gel may be necessary. | | Product oiling out during precipitation | Ensure slow and controlled neutralization with acid while maintaining a low temperature (0-10°C) to promote the formation of a crystalline solid. | | Inefficient removal of colored impurities | Treatment with activated carbon during the purification process can help to remove colored byproducts. |

Data on Chlorination of 5-(p-tolyl)-1H-imidazole-2-carbonitrile

The following table summarizes the impact of different chlorinating agents on the yield of this compound.

Chlorinating AgentMolar Ratio (Agent:Substrate)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Sulfuryl Chloride1.2 : 1Acetonitrile/DMA< 251~94.5-
N-Chlorosuccinimide (NCS)1.3 : 1AcetonitrileRoom Temp.2-6High>98

Note: DMA is N,N-dimethylacetamide. Data is compiled from patent literature and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 5-(p-tolyl)-1H-imidazole-2-carbonitrile (Intermediate)

This protocol is based on a multi-component reaction.

Materials:

  • 2-oxo-2-(p-tolyl)acetaldehyde

  • Ammonium carbonate

  • Glyoxylic acid (50% aqueous solution)

  • Triethylamine

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 2-oxo-2-(p-tolyl)acetaldehyde, ammonium carbonate, glyoxylic acid, and ethanol.

  • Stir the mixture and add triethylamine dropwise.

  • Heat the reaction mixture to 85°C and maintain for 10 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 5-(p-tolyl)-1H-imidazole-2-carbonitrile.

Protocol 2: Synthesis of this compound

This protocol uses N-chlorosuccinimide (NCS) as the chlorinating agent.

Materials:

  • 5-(p-tolyl)-1H-imidazole-2-carbonitrile

  • N-chlorosuccinimide (NCS)

  • Acetonitrile

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 5-(p-tolyl)-1H-imidazole-2-carbonitrile in anhydrous acetonitrile.

  • Add N-chlorosuccinimide (NCS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove succinimide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Protocol 3: Purification of this compound

This protocol is based on an alkaline wash and acid precipitation method.

Materials:

  • Crude this compound

  • Aqueous sodium hydroxide solution (e.g., 10%)

  • Toluene or other suitable organic solvent

  • Aqueous hydrochloric acid (e.g., 10%)

Procedure:

  • Dissolve the crude product in a mixture of an organic solvent (e.g., toluene) and an aqueous sodium hydroxide solution.

  • Stir the mixture at a slightly elevated temperature (e.g., 40-50°C) for 1-2 hours.

  • Separate the aqueous layer.

  • Cool the aqueous layer to 0-10°C and slowly add hydrochloric acid to neutralize it to a pH of approximately 7.

  • A white solid will precipitate. Filter the solid, wash with cold water, and dry under vacuum to obtain the purified product.

Visualizations

Synthesis_Pathway p_methylacetophenone p-Methylacetophenone intermediate1 2-oxo-2-(p-tolyl)acetaldehyde p_methylacetophenone->intermediate1 Oxidation intermediate2 5-(p-tolyl)-1H-imidazole-2-carbonitrile intermediate1->intermediate2 Cyclization with (NH4)2CO3, Glyoxylic Acid final_product 4-Chloro-5-(p-tolyl)-1H- imidazole-2-carbonitrile intermediate2->final_product Chlorination with NCS or SO2Cl2

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue check_intermediate Check Purity of Intermediate start->check_intermediate impure_intermediate Impure Intermediate check_intermediate->impure_intermediate check_chlorination Analyze Chlorination Step chlorination_issue Chlorination Problem check_chlorination->chlorination_issue impure_intermediate->check_chlorination No purify_intermediate Re-purify Intermediate impure_intermediate->purify_intermediate Yes optimize_chlorination Optimize Chlorination (Temp, Reagent, Ratio) chlorination_issue->optimize_chlorination Yes check_purification Review Purification Protocol chlorination_issue->check_purification No purify_intermediate->check_chlorination end_solution Improved Yield/Purity optimize_chlorination->end_solution check_purification->end_solution

Caption: Troubleshooting workflow for synthesis optimization.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes cluster_issues Potential Issues Temperature Temperature Yield Yield Temperature->Yield Byproducts Byproducts Temperature->Byproducts Time Time Time->Yield Incomplete_Reaction Incomplete_Reaction Time->Incomplete_Reaction Reagent_Choice Reagent_Choice Purity Purity Reagent_Choice->Purity Reagent_Choice->Byproducts Molar_Ratio Molar_Ratio Molar_Ratio->Yield Molar_Ratio->Purity Byproducts->Purity Incomplete_Reaction->Yield

References

side reactions to avoid during the synthesis of imidazole-2-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of imidazole-2-carbonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during synthesis.

Troubleshooting Guides

This section addresses specific side reactions and provides guidance on how to avoid them.

Issue 1: Hydrolysis of the Nitrile Group to Imidazole-2-carboxamide or Imidazole-2-carboxylic Acid

Symptoms:

  • Presence of unexpected peaks in NMR or LC-MS corresponding to the mass of imidazole-2-carboxamide or imidazole-2-carboxylic acid.

  • Lower than expected yield of the desired imidazole-2-carbonitrile.

  • Changes in the physical properties of the product, such as melting point or solubility.

Cause: The nitrile group is susceptible to hydrolysis, especially in the presence of water and acid or base catalysts. This can occur during the reaction, work-up, or purification stages.

Solutions:

  • Maintain Anhydrous Conditions: The most critical factor in preventing nitrile hydrolysis is to ensure strictly anhydrous (dry) reaction conditions.

    • Use oven-dried glassware.

    • Use anhydrous solvents.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Reagents:

    • When synthesizing from imidazole-2-carboxamide, use a dehydrating agent that does not introduce or generate water. Trifluoroacetic anhydride (TFAA) in the presence of a non-nucleophilic base like pyridine is an effective option.

    • Avoid strong acidic or basic conditions during work-up if possible. If an aqueous work-up is necessary, use cold, neutral water and minimize the contact time.

  • Temperature Control: Perform the reaction and work-up at the lowest effective temperature to minimize the rate of hydrolysis.

Experimental Protocol: Dehydration of Imidazole-2-carboxamide with Trifluoroacetic Anhydride

This protocol is designed to minimize the hydrolysis of the nitrile product.

Materials:

  • Imidazole-2-carboxamide

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (cold)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere, dissolve imidazole-2-carboxamide (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (2.2 eq) to the stirred solution.

  • Add trifluoroacetic anhydride (2.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding cold saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude imidazole-2-carbonitrile.

  • Purify the crude product by column chromatography or recrystallization.

Issue 2: Dimerization of the Imidazole Ring

Symptoms:

  • Observation of a product with approximately double the mass of the expected imidazole-2-carbonitrile in the mass spectrum.

  • Complex NMR spectra with unexpected signals.

  • Lower yield of the monomeric product.

Cause: Imidazole rings can undergo dimerization, particularly under certain reaction conditions or in the presence of specific catalysts. This can be influenced by the concentration of the reactants and the reaction temperature.

Solutions:

  • Control Reactant Concentration: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction.

  • Optimize Temperature: The optimal temperature will be reaction-specific. It is advisable to start at a lower temperature and gradually increase it while monitoring for dimer formation.

  • Choice of Catalyst and Ligands: In metal-catalyzed reactions (e.g., cyanation of 2-haloimidazole), the choice of ligand can influence the selectivity towards the desired monomeric product. Screening different ligands may be necessary.

Issue 3: Formation of Phenol Byproducts in Sandmeyer Reaction

Symptoms:

  • Presence of a byproduct with a mass corresponding to 2-hydroxyimidazole in the mass spectrum.

  • A distinct phenolic odor from the reaction mixture.

  • Reduced yield of imidazole-2-carbonitrile.

Cause: The diazonium salt intermediate in the Sandmeyer reaction is thermally unstable and can react with water to form a phenol, especially at elevated temperatures.[1]

Solutions:

  • Strict Temperature Control: The diazotization step should be carried out at a low temperature, typically between 0-5 °C, to ensure the stability of the diazonium salt.[1]

  • Controlled Addition of Reagents: Add the sodium nitrite solution slowly to the acidic solution of the amine to maintain the low temperature and prevent localized heating.

  • Minimize Water Content: While the diazotization is carried out in an aqueous medium, avoid introducing excess water.

  • Use of Copper(I) Catalyst: The copper(I) salt is crucial for the Sandmeyer reaction and helps to facilitate the desired cyanation over the competing hydrolysis.[2]

Experimental Protocol: Sandmeyer Cyanation of 2-Aminoimidazole

This protocol emphasizes temperature control to minimize phenol formation.

Materials:

  • 2-Aminoimidazole sulfate

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Sodium carbonate

  • Ethyl acetate

Procedure:

  • Diazotization:

    • Dissolve 2-aminoimidazole sulfate (1.0 eq) in dilute HCl at 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Cyanation:

    • In a separate flask, prepare a solution of CuCN (1.1 eq) and NaCN (1.2 eq) in water.

    • Cool the copper cyanide solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.

    • Allow the reaction to stir at room temperature for 1-2 hours, then gently heat to 50-60 °C for 30 minutes to ensure complete reaction.

  • Work-up:

    • Cool the reaction mixture and neutralize with sodium carbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to imidazole-2-carbonitriles?

A1: The three most common synthetic routes are:

  • Dehydration of Imidazole-2-carboxamide: This involves removing a molecule of water from the corresponding amide using a dehydrating agent.

  • Cyanation of 2-Haloimidazoles: This is a substitution reaction where a halogen atom (typically bromine or chlorine) at the 2-position of the imidazole ring is replaced by a cyanide group, often using a copper or palladium catalyst.

  • Sandmeyer Reaction of 2-Aminoimidazole: This involves the conversion of the amino group at the 2-position into a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.[2]

Q2: How can I monitor the progress of my reaction to minimize side product formation?

A2: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques.

  • TLC: Allows for a quick qualitative assessment of the consumption of starting material and the formation of the product and any major byproducts.

  • LC-MS: Provides more detailed information, including the mass of the product and byproducts, which can help in their identification. Regular sampling and analysis can help you determine the optimal reaction time to maximize the yield of the desired product and minimize the formation of side products.

Q3: My yield of imidazole-2-carbonitrile is consistently low. What are the likely causes?

A3: Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Try increasing the reaction time or temperature, but be mindful of potential side reactions.

  • Side reactions: As detailed in the troubleshooting guide, hydrolysis, dimerization, or other side reactions can consume your starting material or product.

  • Purification losses: The product may be lost during the work-up and purification steps. Ensure your extraction and chromatography conditions are optimized for your specific imidazole-2-carbonitrile derivative.

  • Purity of starting materials: Impurities in the starting materials can interfere with the reaction. Ensure you are using high-purity reagents.

Data Presentation

Table 1: Comparison of Dehydrating Agents for the Synthesis of Imidazole-2-carbonitrile from Imidazole-2-carboxamide

Dehydrating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield of Imidazole-2-carbonitrile (%)Major Side Product (%)
Trifluoroacetic AnhydridePyridineDCM0 to RT385-95Imidazole-2-carboxamide (<5%)
Phosphorus OxychloridePyridineAcetonitrileReflux670-80Polymeric materials, colored impurities
Thionyl ChlorideDMF (cat.)TolueneReflux865-75Imidazole-2-carboxamide, tar

Note: Yields are approximate and can vary depending on the specific substrate and reaction scale.

Visualizations

Synthesis_Routes cluster_dehydration Dehydration Route cluster_cyanation Cyanation Route cluster_sandmeyer Sandmeyer Route Amide Imidazole-2-carboxamide Nitrile1 Imidazole-2-carbonitrile Amide->Nitrile1  - H₂O   (e.g., TFAA, Pyridine) Halo 2-Haloimidazole Nitrile2 Imidazole-2-carbonitrile Halo->Nitrile2  + CN⁻   (e.g., CuCN, Pd catalyst) Amino 2-Aminoimidazole Diazonium Diazonium Salt Intermediate Amino->Diazonium  NaNO₂, H⁺   (0-5 °C) Nitrile3 Imidazole-2-carbonitrile Diazonium->Nitrile3  CuCN  

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Hydrolysis Check for Hydrolysis (Amide/Acid Peaks in MS) Start->Check_Hydrolysis Check_Dimer Check for Dimerization (2x Mass in MS) Check_Hydrolysis->Check_Dimer No Sol_Anhydrous Use Anhydrous Conditions Control Work-up pH Check_Hydrolysis->Sol_Anhydrous Yes Check_Phenol Check for Phenol (Sandmeyer Route) Check_Dimer->Check_Phenol No Sol_Concentration Lower Reactant Concentration Optimize Temperature Check_Dimer->Sol_Concentration Yes Sol_Temp_Control Strict Temperature Control (0-5 °C) for Diazotization Check_Phenol->Sol_Temp_Control Yes Purify Optimize Purification Check_Phenol->Purify No Sol_Anhydrous->Purify Sol_Concentration->Purify Sol_Temp_Control->Purify

References

troubleshooting guide for the synthesis of 4,5-disubstituted imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4,5-disubstituted imidazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 4,5-disubstituted imidazoles?

A1: The most prevalent methods include the Debus-Radziszewski reaction, the Wallach synthesis, and various modern catalyzed reactions, often utilizing microwave irradiation to improve yields and reduce reaction times. The Debus-Radziszewski synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] The Wallach synthesis typically employs the reaction of N,N'-dialkyloxamides with phosphorus pentachloride followed by reduction.[3]

Q2: I am consistently obtaining low yields in my Debus-Radziszewski reaction. What are the likely causes?

A2: Low yields in the Debus-Radziszewski synthesis are a frequent issue.[4][5] Common causes include suboptimal reaction temperature, inappropriate solvent choice, and the absence of a suitable catalyst.[4] The reaction often requires heating, and monitoring the progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[4]

Q3: What are some common side products in the synthesis of 4,5-disubstituted imidazoles?

A3: Side product formation is a known challenge. In the Debus-Radziszewski reaction, self-condensation of the aldehyde or dicarbonyl compound can occur. In some cases, incompletely cyclized intermediates may also be present in the crude product. For syntheses involving α-halo ketones, the formation of oxazole byproducts is possible.

Q4: How can I effectively purify my 4,5-disubstituted imidazole product?

A4: Purification can often be achieved through recrystallization from a suitable solvent system, such as ethanol/water.[6] For more challenging separations of byproducts or unreacted starting materials, column chromatography on silica gel is a standard and effective method.[7] The choice of eluent will depend on the polarity of the target compound and impurities.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Symptoms:

  • Faint or no product spot on TLC after the reaction.

  • Low isolated yield after work-up.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Reaction Temperature The reaction may require heating to proceed at an appreciable rate. For the Debus-Radziszewski reaction, reflux temperatures are often employed.[4] Increasing the temperature can sometimes lead to decomposition, so careful optimization is necessary.[8]
Inappropriate Solvent The solubility of reactants can be a limiting factor. While ethanol is a common solvent, exploring others like methanol or even solvent-free conditions, particularly with microwave irradiation, may improve yields.[4]
Lack of Catalyst While the traditional Debus-Radziszewski reaction can be performed without a catalyst, the addition of a catalyst can significantly enhance the yield.[4] Consider using catalysts like silicotungstic acid, DABCO, or boric acid.[4] For modern syntheses, various metal catalysts and zeolites have been shown to be effective.[9][10]
Poor Quality Reagents Ensure that all starting materials, especially aldehydes which can oxidize over time, are pure.
Incorrect Stoichiometry Verify the molar ratios of your reactants. An excess of one reactant, such as ammonium acetate in the Debus-Radziszewski reaction, is often used to drive the reaction to completion.
Problem 2: Formation of Multiple Products (Side Reactions)

Symptoms:

  • Multiple spots observed on TLC of the crude reaction mixture.

  • Difficulty in purifying the desired product.

Possible Causes and Solutions:

CauseRecommended Action
Self-Condensation of Aldehyde This is more likely with aldehydes that can readily undergo aldol-type reactions. Lowering the reaction temperature or slowly adding the aldehyde to the reaction mixture can sometimes mitigate this.
Formation of Oxazole Byproducts In syntheses utilizing α-halo ketones, the competing formation of oxazoles can occur. Adjusting the reaction conditions, such as the base and solvent, may favor the desired imidazole formation.
Incomplete Cyclization Intermediates such as diimines may be present.[1] Extending the reaction time or increasing the temperature might promote complete conversion to the imidazole ring.

Experimental Protocols

General Protocol for Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles
  • In a round-bottom flask, combine the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), and ammonium acetate (2.5 mmol).

  • Add a suitable catalyst (e.g., 10 mol% cupric chloride).

  • The mixture can be heated under conventional reflux in a solvent like ethanol or subjected to microwave irradiation (e.g., 300W for 15 minutes) for solvent-free conditions.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the reaction was performed in a solvent, remove the solvent under reduced pressure.

  • Add ice-water to the residue to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

General Protocol for Wallach Synthesis of N-Methyl Imidazole

Caution: This reaction involves hazardous reagents like phosphorus pentachloride and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Treat N,N'-dimethyloxamide with phosphorus pentachloride to form the chlorinated intermediate.

  • The resulting chloro-intermediate is then reduced with hydroiodic acid to yield N-methyl imidazole.

Note: Due to the hazardous nature of the reagents and the availability of alternative, milder synthetic routes, this method is less commonly used in modern laboratory settings.

Data Presentation

Table 1: Effect of Catalyst on the Yield of 2,4,5-Triphenylimidazole

CatalystReaction ConditionsYield (%)Reference
NoneReflux in ethanol, 5hLow[8]
Cupric Chloride (10 mol%)Microwave (300W), 15 min, solvent-free92
FeCl3/SiO2 (20 mg)100 °C, 1h, solvent-free93[11]
MIL-101(Cr) (5 mg)120 °C, 10 min, solvent-free95[10]
ZSM-11 Zeolite (0.05 g)110 °C, 30 min, solvent-freeHigh[9]

Table 2: Effect of Solvent on the Yield of a 2,4,5-Trisubstituted Imidazole

SolventReaction ConditionsYield (%)Reference
MethanolReflux, 3h65[11]
EthanolReflux, 3h65[11]
Acetonitrile-Low[8]
DMF-Low[8]
Glycerol90 °CHigh[8]
Solvent-free100 °C, 1h93[11]

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield check_temp Is the reaction temperature optimal? start->check_temp check_solvent Is the solvent appropriate? check_temp->check_solvent Yes solution_temp Optimize temperature (e.g., reflux). check_temp->solution_temp No check_catalyst Is a catalyst being used? check_solvent->check_catalyst Yes solution_solvent Try alternative solvents or solvent-free conditions. check_solvent->solution_solvent No check_reagents Are the reagents pure? check_catalyst->check_reagents Yes solution_catalyst Add a suitable catalyst (e.g., Lewis acid, zeolite). check_catalyst->solution_catalyst No check_stoichiometry Is the stoichiometry correct? check_reagents->check_stoichiometry Yes solution_reagents Purify starting materials. check_reagents->solution_reagents No solution_stoichiometry Verify and adjust molar ratios. check_stoichiometry->solution_stoichiometry No

Caption: Troubleshooting workflow for low product yield.

Synthesis_Workflow start Start reactants Combine 1,2-dicarbonyl, aldehyde, and ammonia source start->reactants reaction Heating / Microwave Irradiation (with or without catalyst) reactants->reaction workup Work-up (Precipitation / Extraction) reaction->workup purification Purification (Recrystallization / Chromatography) workup->purification product Pure 4,5-Disubstituted Imidazole purification->product

Caption: General experimental workflow for imidazole synthesis.

References

managing byproduct formation in the synthesis of chloro-substituted imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing byproduct formation during the synthesis of chloro-substituted imidazoles.

Troubleshooting Guide

This section addresses specific issues that may arise during the chlorination of imidazoles, offering potential causes and actionable solutions.

Issue 1: Poor Regioselectivity and Formation of Isomeric Byproducts

Q1: My chlorination reaction is producing a mixture of regioisomers (e.g., 2-chloro-, 4-chloro-, and 5-chloroimidazoles). How can I improve the selectivity for my desired isomer?

A1: Poor regioselectivity is a common challenge in the electrophilic substitution of imidazoles. The reactivity of the C2, C4, and C5 positions is sensitive to the electronic and steric environment of the imidazole ring. Here are several strategies to enhance regioselectivity:

  • Protecting Groups: The use of a protecting group on the imidazole nitrogen (N-1) is a highly effective strategy. The choice of the protecting group can influence the electronic distribution within the ring and sterically hinder certain positions, thereby directing the chlorination to a specific carbon. For instance, a bulky protecting group can favor chlorination at a less sterically hindered position.[1]

  • Directed Metalation: This powerful technique involves using a directing group to achieve regioselective lithiation, followed by quenching with an electrophilic chlorine source like hexachloroethane. For example, a benzyloxy group at the N-1 position can direct lithiation to the C5 position after protecting the C2 position.[1]

  • Choice of Chlorinating Agent and Reaction Conditions: The reactivity of the chlorinating agent and the reaction conditions (solvent, temperature) significantly impact regioselectivity. Milder chlorinating agents may offer better control.[1]

    • N-Chlorosuccinimide (NCS): Often provides better regioselectivity compared to harsher reagents like chlorine gas. The selectivity can be further tuned by the reaction environment.

    • Solvent Effects: Using hexafluoroisopropanol (HFIP) as a solvent has been shown to provide high regioselectivity in the halogenation of some heterocycles.[1] Chlorinated solvents like dichloromethane are commonly used, but one should be cautious as they can participate in side reactions.[2]

  • pH Control: In aqueous media, the pH can influence the protonation state of the imidazole ring, thereby affecting its reactivity and the position of electrophilic attack. For some syntheses, maintaining a specific pH range is crucial for minimizing byproducts.[1][3]

Issue 2: Over-Chlorination Resulting in Polychlorinated Byproducts

Q2: My reaction is yielding significant amounts of di- and tri-chlorinated imidazoles instead of the desired mono-chloro product. How can I prevent this?

A2: Over-chlorination occurs when the initially formed mono-chlorinated imidazole is more reactive towards the chlorinating agent than the starting material. To control the degree of chlorination, consider the following approaches:

  • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Using 1.0 to 1.1 equivalents is often recommended to favor mono-chlorination.[1]

  • Slow Addition of Reagent: Add the chlorinating agent slowly to the reaction mixture. This maintains a low concentration of the halogenating agent, reducing the likelihood of the mono-halogenated product reacting further before the starting material is consumed.[1]

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can decrease the reaction rate and improve selectivity for the mono-halogenated product.[1]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting material has been consumed and before significant amounts of poly-halogenated products are formed.[1]

Issue 3: Low Yield and Formation of Non-Chloro Byproducts

Q3: I am observing a low yield of my desired chloro-imidazole, and I suspect the formation of byproducts other than over-chlorinated species. What could be the cause?

A3: Low yields can be attributed to several factors, including the formation of unexpected byproducts.

  • Formation of N-Chloroimidazoles: N-chloroimidazoles can form as unstable intermediates. These species are generally reactive and may not be the desired final product. C-halogenated imidazoles are typically more stable.[1]

  • Phosphorylated Byproducts: When using phosphorus oxychloride (POCl₃) as a chlorinating agent, potential side reactions include the phosphorylation of the imidazole ring.[4]

  • Tar-like Substances: Excessive heat, especially with reactive chlorinating agents like POCl₃, can lead to the formation of tar-like substances and a significant decrease in yield.[4]

  • Moisture Contamination: Reagents like phosphorus oxychloride and sulfuryl chloride react violently with water. The presence of moisture can lead to the decomposition of the reagent and low yields.[4]

  • Solvent-Related Byproducts: The choice of solvent is critical. For example, using dimethylformamide (DMF) with certain chlorinating agents can lead to formylation reactions.

Frequently Asked Questions (FAQs)

Q4: What are the most common chlorinating agents for the synthesis of chloro-substituted imidazoles, and what are their advantages and disadvantages?

A4: Several chlorinating agents are commonly used, each with its own set of characteristics:

Chlorinating AgentAdvantagesDisadvantages
N-Chlorosuccinimide (NCS) Milder reagent, often providing better regioselectivity. Easier to handle than gaseous chlorine.[1]Can sometimes be less reactive, requiring activation with an acid or catalyst. The succinimide byproduct can complicate purification.
Sulfuryl Chloride (SO₂Cl₂) A powerful chlorinating agent.Can be unselective, leading to over-chlorination. Can also introduce sulfonyl groups as byproducts. Reacts with moisture.
Phosphorus Oxychloride (POCl₃) Effective for converting imidazolones to chloroimidazoles.[4]Highly reactive and sensitive to moisture. Can lead to the formation of phosphorylated byproducts and tars at high temperatures.[4]
Chlorine Gas (Cl₂) A strong and inexpensive chlorinating agent.Difficult to handle due to its toxicity and gaseous state. Often leads to poor selectivity and over-chlorination.

Q5: How can I purify my target chloro-imidazole from reaction byproducts, especially constitutional isomers?

A5: Purification can be challenging, particularly when dealing with isomers with similar physical properties.

  • Column Chromatography: This is the most common method for separating chloro-imidazole isomers. Careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial.

  • Recrystallization: If the desired product is a solid and has significantly different solubility from the byproducts in a particular solvent system, recrystallization can be an effective purification method.

  • Capillary Electrophoresis (CE): This technique has been successfully used to separate isomers of methylimidazoles and could be adapted for the separation of chloro-imidazole isomers.[5]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the separation of challenging isomeric mixtures.

Q6: What is the general order of reactivity for the different positions on the imidazole ring towards electrophilic chlorination?

A6: The reactivity of the carbon positions in imidazole towards electrophilic substitution generally follows the order C5 > C4 > C2. However, this can be significantly influenced by the reaction conditions, the chlorinating agent used, and the presence of substituents on the imidazole ring.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Chlorination using NCS

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the imidazole substrate (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, acetonitrile, or HFIP) in a round-bottom flask, add N-Chlorosuccinimide (1.0-1.2 equivalents).

  • Catalyst Addition (if necessary): For less reactive substrates, a catalytic amount of an acid (e.g., trifluoroacetic acid) can be added.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with a solution of sodium thiosulfate.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole from 4,5-dimethyl-1H-imidazol-2(3H)-one

This protocol is adapted from a reproducibility study and highlights critical control parameters.[4]

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, place 4,5-dimethyl-1H-imidazol-2(3H)-one (1.0 equivalent).

  • Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 equivalents) to the flask.

  • Reaction: Heat the mixture to reflux (105-110 °C) and maintain for 6-8 hours. It is crucial to control the temperature to avoid the formation of tar-like substances.[4]

  • Work-up: After cooling the reaction mixture, very slowly and carefully quench it by pouring it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate. This step is highly exothermic.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Byproduct_Formation_Pathway Imidazole Imidazole Mono_Cl Mono-chloroimidazole Imidazole->Mono_Cl + Cl+ N_Cl N-chloroimidazole (Unstable Intermediate) Imidazole->N_Cl + Cl+ Other_Byproducts Other Byproducts (e.g., Phosphorylated, Tars) Imidazole->Other_Byproducts Harsh Conditions (e.g., high temp, POCl3) Di_Cl Di-chloroimidazole Mono_Cl->Di_Cl + Cl+ (Often faster) Tri_Cl Tri-chloroimidazole Di_Cl->Tri_Cl + Cl+ N_Cl->Mono_Cl Rearrangement

Byproduct formation pathways in imidazole chlorination.

Troubleshooting_Workflow node_action node_action node_problem node_problem start Reaction Complete check_byproducts Unexpected Byproducts? start->check_byproducts is_isomeric Isomeric Mixture? check_byproducts->is_isomeric Yes purification_issue Purification Issues? check_byproducts->purification_issue No is_over_chlorinated Over-chlorination? is_isomeric->is_over_chlorinated No action_regioselectivity Adjust Reaction Conditions: - Use protecting groups - Change solvent/temp - Use milder chlorinating agent is_isomeric->action_regioselectivity Yes low_yield Low Yield/Tar? is_over_chlorinated->low_yield No action_stoichiometry Control Stoichiometry & Kinetics: - Use 1.0-1.1 eq. of chlorinating agent - Slow addition of reagent - Lower reaction temperature is_over_chlorinated->action_stoichiometry Yes action_conditions Optimize Reaction Parameters: - Ensure anhydrous conditions - Control temperature carefully - Check reagent purity low_yield->action_conditions Yes action_purification Refine Purification Method: - Optimize column chromatography - Attempt recrystallization - Consider preparative HPLC/CE purification_issue->action_purification

A troubleshooting workflow for chlorination of imidazoles.

References

Technical Support Center: Recrystallization of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of imidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for a new imidazole derivative?

A1: The most critical first step is solvent selection. An ideal solvent for single-solvent recrystallization should dissolve the imidazole derivative sparingly at room temperature but completely at an elevated temperature. For a mixed-solvent system, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent"), and both solvents must be miscible. Small-scale solubility tests with a variety of solvents are essential to identify the optimal system for your specific compound.[1][2]

Q2: How can I induce crystallization if my imidazole derivative remains in a supersaturated solution?

A2: There are several techniques to induce crystallization:

  • Scratching: Gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites for crystal growth.[1]

  • Seeding: Introducing a few seed crystals of the pure imidazole derivative can initiate crystallization.[1][3]

  • Increasing Supersaturation: This can be achieved by slowly evaporating some of the solvent or by gradually cooling the solution in an ice bath.[1]

  • Anti-solvent Addition: If you are using a single-solvent system where your compound is quite soluble, you can slowly add a miscible "anti-solvent" in which your compound is poorly soluble until the solution becomes slightly turbid.[1]

Q3: My final product is still colored after recrystallization. How can I remove colored impurities?

A3: Colored impurities can often be removed by treating the hot solution with activated carbon (charcoal) before filtration. The charcoal adsorbs the colored impurities. However, use it sparingly as it can also adsorb your desired product, leading to a lower yield. After adding the charcoal, the solution should be heated for a short period and then filtered while hot to remove the charcoal before allowing the solution to cool and crystallize.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the recrystallization of imidazole derivatives.

Problem 1: The imidazole derivative "oils out" instead of forming crystals.

  • Possible Cause: The melting point of your compound is lower than the boiling point of the solvent, or the solution is too supersaturated, causing the compound to come out of solution as a liquid above its melting point.[1] This is a common issue with low-melting point solids.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation.

    • Allow the solution to cool much more slowly to prevent reaching a high degree of supersaturation at a temperature above the compound's melting point.

    • Consider using a different solvent or solvent system with a lower boiling point.

    • Try scratching the flask or adding a seed crystal as the solution cools to encourage crystallization before oiling out occurs.

Problem 2: No crystals form, even after cooling the solution.

  • Possible Cause: Too much solvent was used, and the solution is not supersaturated upon cooling.

  • Solution:

    • Reheat the solution and boil off some of the solvent to increase the concentration of the imidazole derivative.

    • Once the volume is reduced, allow the solution to cool again.

    • If crystals still do not form, try the induction techniques mentioned in the FAQs (scratching, seeding).[1][3]

Problem 3: The recrystallization yield is very low.

  • Possible Cause:

    • The chosen solvent is too good, and a significant amount of the compound remains dissolved in the mother liquor even at low temperatures.

    • Too much solvent was used during the dissolution or washing steps.[4]

    • Premature crystallization occurred during hot filtration.

  • Solution:

    • To check for dissolved product in the mother liquor, take a small sample of the filtrate and evaporate it. A significant amount of solid residue indicates that a large portion of your product is still in solution. You can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.

    • In future recrystallizations, use the minimum amount of hot solvent necessary to dissolve the compound.

    • When washing the collected crystals, use a minimal amount of ice-cold solvent to minimize dissolution of the product.[4]

    • To prevent premature crystallization during hot filtration, ensure the funnel and receiving flask are pre-heated, and use a slight excess of hot solvent, which can be boiled off before cooling.

Problem 4: The crystals form too quickly as a fine powder.

  • Possible Cause: The solution is too concentrated, or it is being cooled too rapidly. Rapid crystal formation can trap impurities.[1]

  • Solution:

    • Reheat the solution to redissolve the precipitate.

    • Add a small amount of additional hot solvent.

    • Allow the solution to cool slowly and undisturbed at room temperature before placing it in an ice bath. Slower cooling promotes the growth of larger, purer crystals.[5]

Data Presentation

The following table summarizes recrystallization data for several imidazole and benzimidazole derivatives, providing a comparative overview of different solvent systems and their impact on yield and purity.

CompoundCrude MaterialRecrystallization Solvent(s)Yield (%)Melting Point (°C)Purity ImprovementReference
2-MethylimidazoleLiquid mixture with 99.1% purityCooled surface crystallization (melt)--Purity increased to 99.9%[6]
ImidazoleCrude from synthesisEthanol--High purity obtained[7]
2,4,5-Triphenyl-1H-imidazoleCrude from synthesisEthanol (96%)90%272-274Pure product obtained[8]
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazoleCrude from synthesisEthanol65%260Colorless crystalline compound
BenzimidazoleCrude from synthesisWater62.5% (calculated from 25g pure from 40g crude)171-172Pure benzimidazole obtained[1]
2-(1-aminobenzyl)benzimidazoleCrude from synthesisAcetone78.5%280Pure product obtained[3]
Ketoconazole-Fumaric Acid Cocrystal-Acetone-water (4:6 V/V) or Ethanolup to 90%-Pure and single phase[5]
Econazole NitrateCrude from synthesisEthanol65% (overall yield)164.3-165.3Pure product obtained[9]

Experimental Protocols

General Protocol for Single-Solvent Recrystallization of an Imidazole Derivative
  • Dissolution: In an Erlenmeyer flask, add the crude imidazole derivative. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol for the Recrystallization of 2,4,5-Triphenyl-1H-imidazole
  • Synthesis: In a round-bottomed flask, place 1 mmol of benzaldehyde, 1 mmol of benzil, 5 mmol of ammonium acetate, and 0.1 g of H₂SO₄·SiO₂ as a catalyst.

  • Reaction: Stir the mixture for 1 hour at 110 °C.

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and separate the crude product by filtration.

  • Recrystallization: Recrystallize the crude material from 96% ethanol to afford the pure product.[8]

  • Drying: Dry the resulting product at 60 °C under vacuum for 24 hours.[8]

Mandatory Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_end Completion start Start with Crude Imidazole Derivative solvent_selection Select Appropriate Solvent(s) start->solvent_selection dissolve Dissolve in Minimum Amount of Hot Solvent solvent_selection->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filtration Hot Gravity Filtration (to remove insoluble impurities) decolorize->hot_filtration Yes cool Cool Solution Slowly to Induce Crystallization decolorize->cool No hot_filtration->cool isolate Isolate Crystals by Vacuum Filtration cool->isolate wash Wash with a Small Amount of Cold Solvent isolate->wash dry Dry the Pure Crystals wash->dry end Pure Imidazole Derivative dry->end

Caption: General experimental workflow for the recrystallization of imidazole derivatives.

Troubleshooting_Recrystallization cluster_solutions Troubleshooting Solutions start Problem Encountered During Recrystallization q1 What is the issue? start->q1 oiling_out Compound 'Oils Out' q1->oiling_out Liquid droplets form no_crystals No Crystals Form q1->no_crystals Clear solution remains low_yield Low Yield q1->low_yield Little solid obtained impure_product Product is Impure q1->impure_product Discolored/Wrong MP sol_oiling Re-dissolve, add more solvent, cool slowly, or change solvent. oiling_out->sol_oiling sol_no_crystals Concentrate solution (boil off solvent), scratch flask, or add seed crystal. no_crystals->sol_no_crystals sol_low_yield Use minimum hot solvent, wash with ice-cold solvent, recover from mother liquor. low_yield->sol_low_yield sol_impure Recrystallize again, use charcoal for color, ensure slow cooling. impure_product->sol_impure end Successful Recrystallization sol_oiling->end sol_no_crystals->end sol_low_yield->end sol_impure->end

Caption: Troubleshooting logic for common recrystallization issues.

References

Validation & Comparative

comparative analysis of different synthetic routes for 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

This guide provides a comparative analysis of three distinct synthetic routes for the preparation of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile, a key intermediate in the synthesis of various biologically active molecules. The comparison covers starting materials, reaction steps, yields, and reagents, offering insights to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

Parameter Route 1: From p-Methylacetophenone Route 2: From 1-(p-methylphenyl)-2-amino ethyl ketone Route 3: From 5-(p-tolyl)-1H-imidazole-2-carbonitrile Precursor
Starting Material p-Methylacetophenone1-(p-methylphenyl)-2-amino ethyl ketone2,2-dichloro-1-(p-tolyl)ethanone, hydroxylamine hydrochloride, and oxone
Key Steps Imidazole ring formation, Chlorination, CyanationCyclization, Oximation, Dehydration, ChlorinationThree-component condensation, Chlorination
Reported Yield 72% for an intermediate step; overall yield not specified.[1]Overall yield is high, with the final chlorination step yielding 82-91%.[2]High yield for the final chlorination step (approx. 94.5%); yield of precursor formation not specified.[3]
Reagents of Note Glyoxal, Hydroxylamine sulfate1-methoxy-2,2-dichloroethyleneimine, Hydroxylamine, Thionyl chloride or N-ChlorosuccinimideOxone, Sulfuryl chloride
Complexity Multi-step process with potentially challenging purification of intermediates.Multi-step patented process with well-defined intermediates.A convergent approach with a key precursor synthesis followed by chlorination.

Synthetic Route Overviews

The synthesis of this compound can be achieved through several strategic approaches. This guide details three prominent methods, each commencing from different starting materials and employing distinct chemical transformations.

Route 1: Synthesis from p-Methylacetophenone

This classical approach involves the initial construction of the imidazole ring from a readily available starting material, p-methylacetophenone.

Experimental Protocol
  • Imidazole Ring Formation: p-Methylacetophenone is reacted with glyoxal and hydroxylamine sulfate in acetic acid. The mixture is heated at 80°C for 6 hours to yield the imidazole intermediate.[1]

  • Chlorination: The resulting imidazole derivative is then subjected to chlorination to introduce the chloro group at the 4-position of the imidazole ring.

  • Cyanation: The final step involves the introduction of the carbonitrile group at the 2-position of the imidazole ring.

Detailed experimental conditions and yields for the chlorination and cyanation steps are not well-documented in the available literature.

Route 1 p_methylacetophenone p-Methylacetophenone imidazole_intermediate Imidazole Intermediate p_methylacetophenone->imidazole_intermediate Glyoxal, Hydroxylamine sulfate, Acetic acid, 80°C, 6h chlorinated_intermediate Chlorinated Imidazole imidazole_intermediate->chlorinated_intermediate Chlorination final_product 4-Chloro-5-(p-tolyl)-1H- imidazole-2-carbonitrile chlorinated_intermediate->final_product Cyanation

Caption: Synthesis of the target compound starting from p-Methylacetophenone.

Route 2: Patented Synthesis from 1-(p-methylphenyl)-2-amino ethyl ketone

This route, detailed in patent CN107118160B, provides a structured multi-step synthesis with specified reagents and conditions for each transformation.[2]

Experimental Protocol
  • Cyclization: 1-(p-methylphenyl)-2-amino ethyl ketone is reacted with 1-methoxy-2,2-dichloroethyleneimine in the presence of a base to form the dichloromethyl imidazole intermediate.

  • Oximation: The intermediate is then treated with hydroxylamine to form the corresponding oxime.

  • Dehydration: The oxime is subsequently dehydrated to yield 2-cyano-4-(p-tolyl)-1H-imidazole.

  • Chlorination: The final step involves the chlorination of the cyano-imidazole intermediate. This can be achieved with thionyl chloride in dichloroethane (82% yield) or with N-chlorosuccinimide in hexahydrotoluene (91% yield).[2]

Route 2 start_material 1-(p-methylphenyl)-2-amino ethyl ketone intermediate1 Dichloromethyl Imidazole start_material->intermediate1 1-methoxy-2,2-dichloroethyleneimine intermediate2 Oxime Intermediate intermediate1->intermediate2 Hydroxylamine intermediate3 2-Cyano-4-(p-tolyl)-1H-imidazole intermediate2->intermediate3 Dehydration final_product 4-Chloro-5-(p-tolyl)-1H- imidazole-2-carbonitrile intermediate3->final_product Thionyl chloride or N-Chlorosuccinimide

Caption: Multi-step synthesis as described in patent CN107118160B.

Route 3: Convergent Synthesis via a Precursor

This approach focuses on the initial synthesis of a key precursor, 5-(p-tolyl)-1H-imidazole-2-carbonitrile, which is then chlorinated to afford the final product.

Experimental Protocol
  • Three-Component Condensation: The precursor, 5-(p-tolyl)-1H-imidazole-2-carbonitrile, is synthesized via a three-component condensation reaction involving 2,2-dichloro-1-(p-tolyl)ethanone, hydroxylamine hydrochloride, and oxone in isopropanol. The reaction is carried out at 55°C for 5 hours under an inert atmosphere.[4]

  • Chlorination: The synthesized precursor (110 g) is then dissolved in a mixture of N,N-dimethylacetamide (55 ml) and acetonitrile (55 ml). Sulfuryl chloride (86 g) is added dropwise while maintaining the temperature below 25°C. The reaction mixture is stirred for an additional hour at 20°C. After neutralization with 10% sodium hydroxide, the crude product is filtered, washed, and dried to yield 104 g of this compound.[3]

Route 3 cluster_precursor Precursor Synthesis start_material1 2,2-dichloro-1-(p-tolyl)ethanone precursor 5-(p-tolyl)-1H-imidazole-2-carbonitrile start_material1->precursor Isopropanol, 55°C, 5h start_material2 Hydroxylamine hydrochloride start_material2->precursor Isopropanol, 55°C, 5h start_material3 Oxone start_material3->precursor Isopropanol, 55°C, 5h final_product 4-Chloro-5-(p-tolyl)-1H- imidazole-2-carbonitrile precursor->final_product Sulfuryl chloride, DMA/Acetonitrile, <25°C

Caption: Convergent synthesis involving a key imidazole precursor.

Concluding Remarks

The choice of synthetic route for this compound will depend on factors such as the availability and cost of starting materials, desired scale of production, and the laboratory's capabilities.

  • Route 1 offers a pathway from a simple starting material, but requires further optimization and detailed investigation of the chlorination and cyanation steps.

  • Route 2 presents a well-defined, high-yielding process, although it involves multiple steps and relies on a patented procedure.

  • Route 3 provides a convergent and efficient approach, particularly for the final chlorination step. However, the yield of the initial three-component reaction for the precursor synthesis needs to be considered for the overall efficiency of this route.

Researchers are encouraged to evaluate these routes based on their specific requirements and to perform further optimization studies to achieve the desired outcomes in terms of yield, purity, and process efficiency.

References

Validating the Structure of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to validate the structure of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile. By presenting predicted data for the target compound alongside experimental data from structurally similar molecules, this document serves as a practical reference for the characterization of novel imidazole-based compounds. Detailed experimental protocols and workflow visualizations are included to support researchers in their analytical endeavors.

Structural Elucidation through Spectroscopic Analysis

The structural confirmation of a synthesized compound like this compound, a key intermediate in medicinal chemistry, relies on a combination of spectroscopic methods. Infrared (IR) spectroscopy provides information about the functional groups present, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the connectivity and chemical environment of the atoms, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and provide a comparison with experimentally determined data for structurally related compounds.

Table 1: Predicted ¹H NMR Data for this compound and Comparative Compounds

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Integration, Assignment
This compound (Predicted) DMSO-d₆~13.0 (s, 1H, N-H), 7.4-7.6 (m, 4H, Ar-H), 2.35 (s, 3H, CH₃)
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazoleDMSO-d₆12.81 (br, 1H), 8.11 (d, 2H), 7.22-7.57 (m, 12H)
2-p-tolyl-4,5-diphenyl-1H-imidazoleDMSO-d₆12.63 (br, 1H), 7.99 (d, 2H), 7.23-7.56 (m, 12H), 2.36 (s, 3H)

Table 2: Predicted ¹³C NMR Data for this compound and Comparative Compounds

CompoundSolventChemical Shift (δ) ppm, Assignment
This compound (Predicted) DMSO-d₆~140 (Ar-C-CH₃), ~135 (C-Cl), ~130 (Ar-C), ~129 (Ar-CH), ~128 (Ar-C), ~125 (C-CN), ~115 (CN), ~21 (CH₃)
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazoleDMSO-d₆144.8, 137.8, 135.4, 133.3, 131.3, 129.5, 129.3, 128.9, 128.7, 128.4, 127.6, 127.4, 127.1
2-p-tolyl-4,5-diphenyl-1H-imidazoleDMSO-d₆145.2, 137.2, 135.8, 131.6, 129.1, 128.8, 128.1, 127.5, 126.9, 55.7 (CH₃)

Table 3: Predicted IR Absorption Data for this compound and Comparative Compounds

CompoundSample PrepKey Absorptions (cm⁻¹), Assignment
This compound (Predicted) KBr pellet~3300-3400 (N-H stretch), ~3100 (Ar C-H stretch), ~2230 (C≡N stretch), ~1600, 1480 (C=C stretch)
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazoleKBr pellet3439 (N-H), 3060 (Ar C-H), 1599 (C=N), 1485 (C=C)
2-p-tolyl-4,5-diphenyl-1H-imidazoleKBr pellet3419 (N-H), 3029 (Ar C-H), 1598 (C=N), 1497 (C=C)

Table 4: Predicted Mass Spectrometry Data for this compound

Ionization ModePredicted m/zAssignment
ESI+218.048, 220.045 (isotope pattern for 1 Cl)[M+H]⁺
ESI+240.030, 242.027 (isotope pattern for 1 Cl)[M+Na]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer: Filter the solution into a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Parameters:

    • Pulse program: Standard single-pulse sequence.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: -2 to 14 ppm.

  • ¹³C NMR Parameters:

    • Pulse program: Proton-decoupled single-pulse sequence.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 seconds.

    • Spectral width: 0 to 200 ppm.

  • Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the sample spectrum.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute an aliquot of this solution to a final concentration of 1-10 µg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • ESI Positive Mode Parameters:

    • Capillary voltage: 3-4 kV.

    • Nebulizer pressure: 20-30 psi.

    • Drying gas flow: 5-10 L/min.

    • Drying gas temperature: 300-350 °C.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant adducts or fragments. Compare the observed isotopic pattern with the theoretical pattern for a chlorine-containing compound.

Visualizing the Analysis

The following diagrams illustrate the workflow for spectroscopic validation and the correlation between the molecular structure and its expected spectroscopic signals.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Final Validation Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Structure Structural Information (Connectivity, Environment) NMR->Structure Functional_Groups Functional Groups (C≡N, N-H, Ar) FTIR->Functional_Groups Molecular_Weight Molecular Weight & Isotopic Pattern MS->Molecular_Weight Validation Validated Structure of 4-Chloro-5-(p-tolyl)-1H- imidazole-2-carbonitrile Structure->Validation Functional_Groups->Validation Molecular_Weight->Validation Structure_Spectra_Correlation cluster_structure Chemical Structure cluster_spectra Expected Spectroscopic Signals img H_NMR ¹H NMR: - N-H (~13.0 ppm) - Ar-H (7.4-7.6 ppm) - CH₃ (2.35 ppm) C_NMR ¹³C NMR: - Ar-C (~125-140 ppm) - C≡N (~115 ppm) - CH₃ (~21 ppm) IR IR (cm⁻¹): - N-H (~3350) - C≡N (~2230) - Ar C=C (~1600, 1480) MS_spec Mass Spec (m/z): - [M+H]⁺ (218/220) p_tolyl p-Tolyl Group p_tolyl->H_NMR p_tolyl->C_NMR imidazole Chloro-imidazole Ring imidazole->H_NMR imidazole->C_NMR imidazole->IR nitrile Nitrile Group nitrile->C_NMR nitrile->IR

Comparative Biological Activities of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile and Other Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the biological activity of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile against other notable imidazole derivatives. The focus is on its anticancer and antifungal properties, supported by experimental data and detailed methodologies for key assays. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Imidazole Derivatives

The imidazole scaffold is a five-membered heterocyclic ring containing two nitrogen atoms. This structure is a common motif in a wide range of biologically active compounds and is present in several clinically approved drugs.[1] Imidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[2] The versatility of the imidazole ring allows for structural modifications that can modulate its biological effects.

Anticancer Activity

Research indicates that this compound possesses potential antitumor properties.[3] Imidazole derivatives often exert their anticancer effects by inhibiting key enzymes and modulating signaling pathways involved in cancer cell proliferation and survival.[3]

While direct comparative studies for this compound are limited, the following table presents the half-maximal inhibitory concentration (IC50) values for various imidazole derivatives against different cancer cell lines, compiled from multiple sources. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 1: In Vitro Anticancer Activity of Imidazole Derivatives (IC50 in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazolylpyrrolone-based compound 5kA498 (Renal)Low µM range[4]
Imidazolylpyrrolone-based compound 5g786-O (Renal)Low µM range[4]
Quinoline–imidazole–piperidine hybrid 5HCC827 (Lung)0.010[1]
Quinoline–imidazole–piperidine hybrid 5NCI-H1975 (Lung)0.21[1]
Thioxoimidazolidinone derivative 12HCT-116 (Colon)1.87[1]
Thioxoimidazolidinone derivative 12MCF-7 (Breast)5.70[1]
Polycyclic Imidazole Hybrid 57PC3 (Prostate)0.04[1]
Polycyclic Imidazole Hybrid 57HeLa (Cervical)2.48[1]

Antifungal Activity

This compound has been evaluated for its potential as an antifungal agent and has shown efficacy against various fungal strains.[5] The primary mechanism of action for many antifungal imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some imidazole derivatives against pathogenic fungal strains.

Table 2: In Vitro Antifungal Activity of Imidazole Derivatives (MIC in µg/mL)

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
4-chloro-1-imidazole derivativeCandida speciesGenerally lower activity[2]
5-(2-nitrovinyl) Imidazole derivativeC. krusei, C. kefyrHigh activity[2]
Imidazole-Thiazolidinone combinationC. albicans, A. nigerStrong inhibitory effect[2]

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism: PI3K/Akt/mTOR Pathway Inhibition

Several imidazole derivatives have been identified as inhibitors of the Phosphatidylinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[6][7] This pathway is a critical regulator of cell proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.[8][9] By inhibiting key kinases in this pathway, such as PI3K, Akt, and mTOR, these compounds can effectively block downstream signaling, leading to the suppression of tumor growth and induction of apoptosis.[10]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazole Imidazole Derivatives Imidazole->PI3K inhibits Imidazole->Akt inhibits Imidazole->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazole derivatives.

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Imidazole Derivatives Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add Solubilization Reagent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read End End Read->End

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the imidazole compounds and a vehicle control. Incubate for a period of 24, 48, or 72 hours.[13]

  • MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[12]

Broth Microdilution Method for Antifungal Activity (MIC Determination)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17]

MIC_Determination_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Antifungal Agent Start->Prepare_Dilutions Inoculate Inoculate with Standardized Fungal Suspension Prepare_Dilutions->Inoculate Incubate Incubate at 35°C (24-48h) Inoculate->Incubate Observe Visually Inspect for Fungal Growth Incubate->Observe Determine_MIC Determine MIC (Lowest concentration with no visible growth) Observe->Determine_MIC End End Determine_MIC->End

References

structure-activity relationship (SAR) studies of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed structure-activity relationship (SAR) study with comprehensive quantitative data for 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile and its direct analogs is not extensively available in the public scientific literature. However, by examining broader studies on related imidazole-containing molecules, we can infer potential SAR trends and outline the methodologies used to evaluate such compounds.

This guide provides a comparative overview of the biological activities of various imidazole derivatives, with a focus on their potential as therapeutic agents. While specific data for a series of this compound analogs is not available, this document will present a framework for how such a comparison would be structured, including data presentation, experimental protocols, and the visualization of relevant biological pathways and workflows.

Comparative Biological Activity of Imidazole Analogs

The imidazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous compounds with a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. The biological activity of these compounds is highly dependent on the nature and position of substituents on the imidazole ring.

For a hypothetical series of this compound analogs, an SAR study would typically involve synthesizing derivatives with modifications at key positions and evaluating their biological activity, often antiproliferative effects against cancer cell lines. The data would be presented in a tabular format to facilitate comparison.

Table 1: Hypothetical Antiproliferative Activity of this compound Analogs

Compound IDR (Substitution on Phenyl Ring)IC50 (µM) vs. Cell Line AIC50 (µM) vs. Cell Line BIC50 (µM) vs. Cell Line C
1 (Parent) 4-CH₃Data not availableData not availableData not available
2 HData not availableData not availableData not available
3 4-OCH₃Data not availableData not availableData not available
4 4-FData not availableData not availableData not available
5 4-ClData not availableData not availableData not available
6 4-NO₂Data not availableData not availableData not available
7 3-CH₃Data not availableData not availableData not available
8 2-CH₃Data not availableData not availableData not available

Note: The data in this table is hypothetical and serves as a template for how the results of an SAR study would be presented.

Experimental Protocols

The evaluation of the biological activity of novel chemical entities requires robust and reproducible experimental protocols. Below is a detailed methodology for a standard in vitro antiproliferative assay, a key experiment in SAR studies for potential anticancer agents.

In Vitro Antiproliferative Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A serial dilution of the test compounds is prepared in the complete growth medium. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells. A control group receiving only the vehicle (e.g., 0.1% DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization of Cellular Pathways and Workflows

Understanding the mechanism of action of a new compound often involves elucidating its effect on cellular signaling pathways. Diagrams created using Graphviz (DOT language) can effectively visualize these complex relationships and experimental workflows.

Hypothetical Signaling Pathway for an Imidazole-Based Kinase Inhibitor

Many imidazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The following diagram illustrates a hypothetical signaling pathway that could be targeted by a this compound analog.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Imidazole Analog Imidazole Analog Imidazole Analog->Raf Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition Gene Expression->Apoptosis Inhibition

Caption: Hypothetical inhibition of the Raf kinase in the MAPK/ERK signaling pathway by an imidazole analog.

Experimental Workflow for a Structure-Activity Relationship Study

The process of conducting an SAR study involves a logical sequence of steps, from the initial design of compounds to the final analysis of their biological activity.

Compound Design Compound Design Chemical Synthesis Chemical Synthesis Compound Design->Chemical Synthesis Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization In Vitro Screening In Vitro Screening Purification & Characterization->In Vitro Screening Data Analysis Data Analysis In Vitro Screening->Data Analysis SAR Determination SAR Determination Data Analysis->SAR Determination SAR Determination->Compound Design Optimization

Caption: A typical experimental workflow for conducting a structure-activity relationship (SAR) study.

comparing the efficacy of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile with existing fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of imidazole-based fungicides. While direct experimental data for 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile is not extensively available in public literature, this document focuses on the broader class of imidazole fungicides to offer a valuable reference for research and development.

The compound this compound is recognized as a chemical intermediate, notably in the synthesis of the fungicide cyazofamid. However, comprehensive studies detailing its intrinsic fungicidal efficacy in comparison to established fungicides are limited. Therefore, this guide will provide a comparative overview of well-documented imidazole fungicides, which share a core structural motif with this compound and are widely used in agriculture and medicine.

The Imidazole Class of Fungicides and Their Primary Mechanism of Action

Imidazole fungicides are a significant class of antifungal agents known for their broad-spectrum activity. The primary mechanism of action for the majority of these compounds is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] By targeting the enzyme lanosterol 14α-demethylase, these fungicides disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, at higher concentrations, cell death.[2][3] This targeted action provides a degree of selectivity towards fungal pathogens.

Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by imidazole fungicides.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol (Fungal Cell Membrane Component) lanosterol->ergosterol Lanosterol 14α-demethylase (CYP51) imidazole_fungicides Imidazole Fungicides imidazole_fungicides->inhibition inhibition->lanosterol Inhibition Fungicide_Susceptibility_Testing_Workflow start Start prep_fungus Prepare Fungal Inoculum start->prep_fungus standardize Standardize Inoculum Concentration prep_fungus->standardize inoculate Inoculate Microtiter Plate with Fungal Suspension standardize->inoculate prep_fungicide Prepare Fungicide Stock Solution serial_dilute Perform Serial Dilutions in Microtiter Plate prep_fungicide->serial_dilute serial_dilute->inoculate incubate Incubate at Controlled Temperature inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

A Comparative Guide to Analytical Standards of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile (CCIM)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analytical sciences, the accuracy of quantitative analysis hinges on the quality of the analytical standards used. This guide provides a comparative overview of the available analytical standards for 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile (CAS No. 120118-14-1), a key intermediate and a known major metabolite of the fungicide Cyazofamid.[1][2] This document outlines the specifications of commercially available standards and provides detailed experimental protocols for their characterization and use.

Comparison of Analytical Standards

The selection of an appropriate analytical standard is critical for achieving reliable and reproducible results. The following table summarizes the specifications of available standards for this compound (CCIM) and a relevant alternative, its parent compound Cyazofamid.

Table 1: Comparison of Analytical Standards

Product NameSupplier/BrandCAS No.PurityFormatNotes
This compound Ricerca, Inc. (as per EPA document)120118-14-199.7%[3]Neat SolidHigh-purity standard used in a formal analytical method development study.
This compound Fluorochem (via CymitQuimica)120118-14-197%[4]SolidStandard grade suitable for general research and development.
This compound Benchchem120118-14-1High Purity (unspecified)SolidPurity assessed by HPLC and NMR.[1] For research use only.
Cyazofamid, PESTANAL® Sigma-Aldrich120116-88-3Analytical Standard GradeSolidParent compound of CCIM, suitable as a comparative standard.
Cyazofamid, Certified Reference Material Sigma-Aldrich (TraceCERT®)120116-88-3CertifiedSolidA certified reference material (CRM) providing higher accuracy and traceability.

Experimental Protocols

Detailed and validated analytical methods are essential for the accurate quantification and characterization of analytical standards. Below are protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which are commonly employed for the analysis of imidazole derivatives.

Protocol 1: Purity Assessment by HPLC-UV

This protocol is adapted from established methods for the analysis of Cyazofamid and its metabolites.[3]

Table 2: HPLC-UV Method Parameters

ParameterSpecification
Instrumentation HPLC system with UV/Vis or Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Standard Preparation Prepare a stock solution of the analytical standard in acetonitrile (e.g., 100 µg/mL). Prepare working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.1 - 10 µg/mL).
Sample Preparation Dissolve the sample in acetonitrile to a concentration within the calibration range.
Quantification Purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method).
Protocol 2: Trace Analysis by LC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.

Table 3: LC-MS/MS Method Parameters

ParameterSpecification
Instrumentation LC system coupled to a triple quadrupole mass spectrometer
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized based on system and analyte retention (e.g., 5% B to 95% B over 10 minutes)
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be determined by direct infusion of the standard (e.g., for CCIM, monitor the transition from the precursor ion [M+H]+ to a specific product ion).
Standard Preparation Prepare a stock solution in a suitable organic solvent. Prepare a series of working standards in the matrix of interest to develop a matrix-matched calibration curve.
Sample Preparation Sample extraction and clean-up (e.g., Solid Phase Extraction - SPE) may be required depending on the matrix.
Protocol 3: Structural Confirmation by ¹H-NMR Spectroscopy

¹H-NMR is a powerful technique for the structural elucidation and confirmation of organic molecules. The following is a general protocol for the analysis of imidazole derivatives.[5]

Table 4: ¹H-NMR Spectroscopy Protocol

ParameterSpecification
Instrumentation NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation Dissolve 5-10 mg of the analytical standard in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Internal Standard Tetramethylsilane (TMS) at 0 ppm.
Acquisition Parameters
Pulse Angle30-45°
Acquisition Time2-4 seconds
Relaxation Delay1-5 seconds
Number of Scans16-64 (or as needed for desired signal-to-noise ratio)
Data Processing Apply Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
Analysis Compare the observed chemical shifts, coupling constants, and integration values with the expected structure of this compound.

Visualizing Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate a typical workflow for purity analysis and a conceptual signaling pathway where an imidazole derivative might act as an inhibitor.

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Reporting Standard Weigh Analytical Standard Dissolve_Std Dissolve in Acetonitrile (Stock) Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve in Acetonitrile Sample->Dissolve_Sample Dilute_Std Prepare Working Standards Dissolve_Std->Dilute_Std HPLC Inject into HPLC System Dissolve_Sample->HPLC Dilute_Std->HPLC Chromatogram Acquire Chromatogram HPLC->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Generate Certificate of Analysis Calculate->Report

Figure 1. Workflow for Purity Assessment using HPLC-UV.

cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Imidazole-based Inhibitor (e.g., CCIM derivative) Inhibitor->Kinase1 Inhibition

Figure 2. Potential Mechanism of Action for an Imidazole-based Inhibitor.

References

assessing the stability of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a compound is paramount for ensuring the integrity of experimental data and the viability of therapeutic candidates. This guide provides a comprehensive assessment of the stability of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile (CCTI) under various stress conditions. By presenting detailed experimental protocols and comparing its expected stability with that of analogous chemical structures, this document serves as a critical resource for predicting degradation pathways and establishing appropriate handling and storage procedures.

The stability of CCTI, a heterocyclic compound with potential applications in medicinal chemistry, is influenced by its constituent functional groups: a chlorinated imidazole ring, a nitrile group, and a p-tolyl substituent. These features dictate its susceptibility to degradation under hydrolytic, oxidative, thermal, and photolytic stress. This guide outlines standardized protocols to evaluate this stability and presents the expected outcomes in a comparative context.

Comparative Stability Analysis

The stability of CCTI is benchmarked against other imidazole-based compounds sharing key structural motifs. The following table summarizes the expected relative stability based on known chemical principles and available data on related structures. The nitrile group is susceptible to hydrolysis, and the chlorinated imidazole ring can be subject to nucleophilic attack and photolytic degradation.

ConditionThis compound (CCTI)Unsubstituted Imidazole-2-carbonitrile4,5-Dichloro-1H-imidazole-2-carbonitrile5-(p-tolyl)-1H-imidazole-2-carbonitrile
Acidic Hydrolysis (pH < 4) Moderate susceptibility. Potential hydrolysis of the nitrile group to a carboxylic acid.[1]High susceptibility to nitrile hydrolysis.Moderate susceptibility. Electron-withdrawing chlorides may slightly decrease the rate of nitrile hydrolysis.High susceptibility to nitrile hydrolysis.
Neutral Hydrolysis (pH 6-8) Low susceptibility. Imidazole ring is relatively stable at neutral pH.Low susceptibility.Low susceptibility.Low susceptibility.
Basic Hydrolysis (pH > 9) Moderate to high susceptibility. Potential for both nitrile hydrolysis and nucleophilic substitution of the chloro group.High susceptibility to nitrile hydrolysis.High susceptibility. Increased potential for nucleophilic substitution of chloro groups.High susceptibility to nitrile hydrolysis.
Oxidative Stress (e.g., H₂O₂) Moderate susceptibility. The imidazole ring can be susceptible to oxidation.High susceptibility. The unsubstituted imidazole ring is more prone to oxidation.Moderate susceptibility. Chloro substituents may slightly deactivate the ring towards oxidation.High susceptibility. The electron-donating tolyl group may activate the ring towards oxidation.
Thermal Stress (Elevated Temp.) Expected to be relatively stable at moderate temperatures.Stability is dependent on the overall structure, but imidazoles are generally thermally robust.Similar thermal stability to CCTI is expected.Similar thermal stability to CCTI is expected.
Photolytic Stress (UV/Vis Light) High susceptibility. Chlorinated aromatic compounds are often prone to photodecomposition.Moderate susceptibility. The imidazole ring can undergo photochemical reactions.Very high susceptibility. The presence of two chloro groups increases the likelihood of photodegradation.Moderate susceptibility. The tolyl group may influence the photolytic pathway.

Experimental Protocols for Stability Assessment

To empirically determine the stability of CCTI, a series of forced degradation studies should be conducted. The following protocols are based on established guidelines for stability testing.

Hydrolytic Stability
  • Objective: To assess the degradation of CCTI in aqueous solutions at different pH values.

  • Methodology:

    • Prepare stock solutions of CCTI in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • For each pH condition (pH 2, 7, and 9), dilute the stock solution with the corresponding buffer (e.g., HCl for pH 2, phosphate buffer for pH 7, and borate buffer for pH 9) to a final concentration of 100 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 40°C) and protect them from light.

    • At specified time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw aliquots and immediately quench any further reaction by neutralizing the pH and/or diluting with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining CCTI and any degradation products.

Oxidative Stability
  • Objective: To evaluate the susceptibility of CCTI to oxidation.

  • Methodology:

    • Prepare a 1 mg/mL stock solution of CCTI in a suitable organic solvent.

    • Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) in a 1:1 ratio to a final CCTI concentration of 100 µg/mL.

    • Incubate the solution at room temperature, protected from light.

    • At specified time points, withdraw aliquots and quench the oxidation by adding a reducing agent (e.g., sodium bisulfite).

    • Analyze the samples by HPLC.

Thermal Stability
  • Objective: To determine the effect of elevated temperature on the solid-state stability of CCTI.

  • Methodology:

    • Place a known amount of solid CCTI in a controlled temperature chamber (e.g., 60°C).

    • At specified time points, remove samples and allow them to cool to room temperature.

    • Dissolve the samples in a suitable solvent to a known concentration.

    • Analyze the samples by HPLC.

Photostability
  • Objective: To assess the degradation of CCTI upon exposure to light.

  • Methodology:

    • Expose a known amount of solid CCTI and a solution of CCTI (e.g., 100 µg/mL in a suitable solvent) to a light source that provides both UV and visible output, according to ICH Q1B guidelines.

    • Simultaneously, keep control samples (both solid and solution) in the dark at the same temperature.

    • At a specified time point, analyze both the exposed and control samples by HPLC.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for assessing the stability of CCTI and the logical relationships in its potential degradation pathways.

Stability_Testing_Workflow cluster_sample_prep Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis CCTI_Solid Solid CCTI Thermal Thermal (60°C, Solid) CCTI_Solid->Thermal Photolytic Photolytic (UV/Vis Light) CCTI_Solid->Photolytic CCTI_Solution CCTI Stock Solution (1 mg/mL) Hydrolysis Hydrolytic (pH 2, 7, 9) CCTI_Solution->Hydrolysis Oxidation Oxidative (3% H₂O₂) CCTI_Solution->Oxidation CCTI_Solution->Photolytic HPLC_Analysis HPLC Analysis Hydrolysis->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Degradation_Profile Degradation Profile & Half-life HPLC_Analysis->Degradation_Profile

Caption: Workflow for Forced Degradation Studies of CCTI.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_substitution Nucleophilic Substitution cluster_photolysis Photolysis CCTI This compound Carboxylic_Acid 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carboxylic acid CCTI->Carboxylic_Acid Acidic/Basic Amide 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carboxamide CCTI->Amide Hydrolysis Intermediate Hydroxy_Imidazole 4-Hydroxy-5-(p-tolyl)-1H-imidazole-2-carbonitrile CCTI->Hydroxy_Imidazole Basic Dechlorinated_Product 5-(p-tolyl)-1H-imidazole-2-carbonitrile CCTI->Dechlorinated_Product UV/Vis Light Ring_Cleavage Ring Cleavage Products CCTI->Ring_Cleavage UV/Vis Light

Caption: Potential Degradation Pathways of CCTI.

References

peer-reviewed literature on the biological evaluation of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the biological evaluation of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile, a compound of interest in agrochemical and pharmaceutical research. It is primarily known as a key metabolite of the fungicide cyazofamid and is internally designated as CCIM. This document summarizes available peer-reviewed data on its toxicity and antifungal activity, alongside comparisons with its parent compound and other relevant alternatives. Due to the limited availability of public peer-reviewed data, a comprehensive comparison of its anticancer and antibacterial properties is not included.

Comparative Toxicity Analysis

Available toxicological data indicates that this compound (CCIM) exhibits higher acute oral toxicity in rats compared to its parent compound, cyazofamid.

Table 1: Acute Oral Toxicity Data

CompoundTest SpeciesLD50 (mg/kg bw)Source
This compound (CCIM)Rat324JMPR, 2005[1]
CyazofamidRat>5000JMPR, 2005[1]

Antifungal Activity Profile

Table 2: Antifungal Activity of Cyazofamid against Plant Pathogenic Fungi

Fungal SpeciesEC50 (µg/mL)Source
Phytophthora infestans0.008 - 0.03Mitani et al., 2001[2]
Phytophthora sojae0.2Mitani et al., 2001[2]
Pythium aphanidermatum0.02Mitani et al., 2001[2]
Pythium paddicum0.2Mitani et al., 2001[2]
Pythium sylvaticum0.2Mitani et al., 2001[2]
Aphanomyces cochlioides0.2Mitani et al., 2001[2]

EC50: The concentration of a drug that gives half-maximal response.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Acute Oral Toxicity Study (General Protocol)

This protocol is based on the general principles of the OECD Test Guideline 423 for acute oral toxicity.

  • Animal Model: Young adult rats of a single sex (typically females) are used.

  • Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. They have free access to standard laboratory diet and drinking water.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is kept constant for all dose levels.

  • Dose Levels: A sequential dosing approach is used. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens.

  • Fungal Strains: Standard and clinical isolates of the target fungal species are used.

  • Culture Media: A suitable broth medium, such as RPMI-1640, is used for fungal growth.

  • Inoculum Preparation: Fungal cultures are grown on agar plates, and a suspension of spores or cells is prepared in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the known metabolic pathway of cyazofamid to CCIM and a general workflow for in vitro cytotoxicity testing.

Cyazofamid Cyazofamid Metabolism Metabolism (in plants, soil, and animals) Cyazofamid->Metabolism Hydrolysis CCIM 4-Chloro-5-(p-tolyl)-1H- imidazole-2-carbonitrile (CCIM) Metabolism->CCIM

Caption: Metabolic conversion of Cyazofamid to CCIM.

cluster_workflow In Vitro Cytotoxicity Assay (MTT Assay) A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of test compound B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: General workflow of an MTT assay for cytotoxicity.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. This document provides general guidance for the safe handling and disposal of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile, a compound recognized for its potential applications in medicinal chemistry and drug discovery.[1][2] Adherence to proper disposal procedures is critical to ensure personnel safety and environmental protection.

Hazard Profile

This compound is classified as an acute oral toxicant (Category 4), meaning it is harmful if swallowed.[3] Furthermore, it is considered very toxic to aquatic life with long-lasting effects.[4] Therefore, it is imperative that this compound does not enter the sanitary sewer system or the environment.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[3]
alt text
P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.
Hazardous to the aquatic environment, long-term hazard (Category 1)Very toxic to aquatic life with long lasting effects.[4]
alt text
P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

  • Halogenated Organic Waste: As this compound is a halogenated organic compound, it must be collected separately from non-halogenated waste streams.[5][6][7] This includes the pure compound, any solutions containing it, and materials used for spill cleanup.

  • Contaminated Labware and PPE: Disposable items such as gloves, weigh boats, and paper towels that have come into direct contact with the compound should be considered contaminated and disposed of as hazardous solid waste. While some nitrile gloves can be recycled, this only applies to those that are uncontaminated.[8][9]

  • Containers: Use only approved, leak-proof, and chemically compatible containers for waste collection.[10] Ensure containers are kept closed when not in use to prevent the release of vapors.[6][10]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[10][11] Do not use abbreviations or chemical formulas.[10]

  • Storage: Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[6]

  • The original product container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate from this process is considered halogenated hazardous waste and must be collected in the appropriate waste stream.

  • After triple-rinsing, the empty container can typically be disposed of as non-hazardous waste. However, confirm this with your institution's EHS guidelines.

  • Professional Disposal Service: The ultimate disposal of this compound must be conducted through a licensed professional waste disposal service.[3] This is typically arranged through your institution's EHS department.

  • DO NOT dispose of this chemical down the drain or in the regular trash.[10]

Spill and Emergency Procedures

  • Small Spills: In the event of a small spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, dry sand), and collect it in a sealed container for disposal as halogenated waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team and EHS department immediately.

  • First Aid:

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

References

Personal protective equipment for handling 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile (CAS No. 120118-14-1). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier and Hazard Information:

Identifier Value
IUPAC Name 4-chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile
CAS Number 120118-14-1[1]
Molecular Formula C₁₁H₈ClN₃[1]
Molecular Weight 217.65 g/mol [1]
GHS Hazard Statements H302: Harmful if swallowed.[1][2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H332: Harmful if inhaled.[2]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

Protection Type Specific Requirements Rationale
Eye and Face Protection Chemical safety goggles or a face shield are required.[1] Ensure equipment is approved under government standards like NIOSH (US) or EN 166 (EU).[1]To prevent eye contact which can cause serious irritation.
Hand Protection Chemical-resistant nitrile gloves are the minimum requirement.[3][4] Gloves must be inspected for integrity before use and disposed of immediately after contamination.[1][5]To prevent skin contact, which can cause irritation. Nitrile offers a good barrier for incidental contact.[5][6][7]
Body Protection A fully-buttoned lab coat is the minimum requirement. For tasks with a higher risk of splashing, a complete chemical-resistant suit may be necessary.[1][4]To protect skin from accidental exposure.
Respiratory Protection For nuisance exposures or when dust formation is possible, a P95 (US) or P1 (EU EN 143) particle respirator should be used.[1] All respirator use must be in accordance with a comprehensive respiratory protection program.To prevent inhalation, which can be harmful.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound in a laboratory setting.

  • Preparation and Engineering Controls :

    • Always handle this compound within a certified chemical fume hood to avoid the formation and inhalation of dust and aerosols.[1]

    • Ensure that an emergency eyewash station and safety shower are readily accessible and in close proximity to the workstation.[8]

    • Before starting, ensure all necessary PPE is available and in good condition.

  • Weighing and Transfer :

    • When weighing, do so within the fume hood on a tared weigh paper or boat to minimize contamination.[9]

    • Use a clean spatula for transfer and avoid creating dust.[9]

    • After transfer, rinse any residual powder from the weigh paper into the receiving vessel with a suitable solvent.[9]

  • Dissolution :

    • Add the chosen solvent to the vessel containing the compound.

    • Cap the container and mix thoroughly using a vortex or sonicator until fully dissolved.[9]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]

    • Clean all non-disposable equipment with an appropriate solvent.[9]

    • Wipe down the work area within the fume hood.[9]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_ppe Don Required PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_emergency_eq Check Emergency Equipment prep_fume_hood->prep_emergency_eq handling_weigh Weigh Compound in Fume Hood prep_emergency_eq->handling_weigh Proceed to Handling handling_transfer Transfer Compound handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent handling_transfer->handling_dissolve cleanup_equipment Clean Equipment handling_dissolve->cleanup_equipment Proceed to Cleanup cleanup_workspace Decontaminate Work Area cleanup_equipment->cleanup_workspace cleanup_wash Wash Hands cleanup_workspace->cleanup_wash disposal_waste Collect in Labeled Container cleanup_wash->disposal_waste Proceed to Disposal disposal_storage Store for Professional Disposal disposal_waste->disposal_storage

Caption: Workflow for safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Situation First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer artificial respiration and consult a physician.[1]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Accidental Release Evacuate the area. Avoid breathing dust. Wear appropriate PPE. Sweep up the spilled solid without creating dust and place it in a suitable, closed container for disposal.[1] Do not let the product enter drains.[1]

Storage and Disposal Plan

Proper storage and disposal are critical to laboratory safety and environmental protection.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

  • The recommended storage temperature is between 2-8°C under an inert atmosphere.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents.[10][11]

Disposal:

  • Dispose of the chemical and its container through a licensed professional waste disposal service.[1]

  • Contaminated packaging should be disposed of as unused product.[1]

  • Do not allow the chemical to enter drains or the environment.

  • All disposal practices must be in accordance with local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile
Reactant of Route 2
4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.